molecular formula C23H28N8O4 B1663552 Copanlisib CAS No. 1032568-63-0

Copanlisib

货号: B1663552
CAS 编号: 1032568-63-0
分子量: 480.5 g/mol
InChI 键: MWYDSXOGIBMAET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Copanlisib is a potent and selective intravenous inhibitor of phosphatidylinositol-3-kinase (PI3K), a key signaling pathway regulating cell survival, proliferation, and metabolism . It is a pan-Class I PI3K inhibitor with preferential activity against the PI3K-α and PI3K-δ isoforms, demonstrated by IC50 values of 0.5 nmol/L and 0.7 nmol/L, respectively . This mechanism is critical in oncology research, as the PI3K pathway is often dysregulated in B-cell malignancies, making it a significant therapeutic target . By binding to the ATP-binding pocket of the PI3K enzyme, this compound inhibits downstream signaling, including the AKT/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and the suppression of cancer cell proliferation . Its research value is particularly prominent in the study of relapsed follicular lymphoma and other indolent non-Hodgkin lymphomas, where it has shown to induce durable objective responses in preclinical and clinical models . The intravenous administration and intermittent dosing schedule of this compound provide a unique profile for investigating the pharmacodynamics of kinase inhibitors . From a metabolic perspective, researchers should note that inhibition of the PI3K-α isoform can lead to transient, on-target hyperglycemia, which is a relevant consideration for in vivo study design . This compound is primarily metabolized by the CYP3A enzyme system, indicating potential for drug-drug interaction studies in research settings . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145728
Record name Copanlisib
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Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032568-63-0
Record name Copanlisib [USAN:INN]
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Record name Copanlisib
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Record name 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
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Foundational & Exploratory

Copanlisib mechanism of action in B-cell malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Copanlisib in B-cell Malignancies

Introduction

This compound (brand name Aliqopa™) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor developed for the treatment of various hematological malignancies.[1][2] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[1][2] The therapeutic efficacy of this compound is rooted in its ability to modulate critical signaling pathways that are frequently dysregulated in B-cell cancers, leading to the inhibition of cell proliferation and survival, and the induction of apoptosis.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.

Molecular Target and Isoform Selectivity

The primary molecular target of this compound is the family of class I PI3K enzymes. These lipid kinases play a central role in coupling receptor-mediated signals to essential cellular functions, including cell growth, proliferation, survival, and metabolism.[6][7] The PI3K pathway is one of the most commonly activated signaling pathways in cancer.[1]

This compound is a pan-class I PI3K inhibitor, meaning it targets all four isoforms of the class I catalytic subunit (p110α, p110β, p110δ, and p110γ). However, it exhibits a preferential and potent inhibitory activity against the PI3K-α (p110α) and PI3K-δ (p110δ) isoforms.[1][3][4][8] The PI3K-δ isoform is predominantly expressed in hematopoietic cells and is crucial for the function, differentiation, and survival of B-cells, making it a key therapeutic target in B-cell malignancies.[1][4] The PI3K-α isoform is also implicated in cancer cell proliferation and survival.[4] This dual activity against both α and δ isoforms contributes to its robust anti-tumor effects in these cancers.[1][8]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of this compound against the class I PI3K isoforms is summarized below.

PI3K IsoformIC50 (nmol/L)Source(s)
PI3K-α0.5[1][3][9]
PI3K-δ0.7[1][3][9]
PI3K-β3.7[1][3][9]
PI3K-γ6.4[1][3][9]

Table 1: this compound half-maximal inhibitory concentrations (IC50) against class I PI3K isoforms.

Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.

  • Activation: The pathway is typically activated by cell surface receptors, which recruit and activate PI3K.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

  • Cellular Effects: Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, which in turn promotes protein synthesis, cell growth, proliferation, and survival, while inhibiting apoptosis.[1][4]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K enzyme, directly inhibiting its catalytic activity.[4] This blockade prevents the conversion of PIP2 to PIP3, leading to the subsequent inactivation of the entire downstream AKT/mTOR signaling cascade.[4] The suppression of this pathway ultimately inhibits cell growth and proliferation and promotes programmed cell death (apoptosis) in malignant B-cells.[4]

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 This compound This compound Inhibit1 This compound->Inhibit1 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Inhibit2 AKT->Inhibit2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Inhibit1->PI3K Inhibit2->Apoptosis

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Inhibition of B-Cell Receptor (BCR) Signaling

In addition to growth factor signaling, the PI3K pathway is a cornerstone of B-cell receptor (BCR) signaling.[1] The BCR plays a major role in the survival and proliferation of both normal and malignant mature B-cells.[1] Upon antigen binding, the BCR activates a cascade of downstream signaling molecules, including LYN and SYK kinases, which in turn recruit and activate PI3K.[1]

By inhibiting PI3K-δ, which is critically linked to the BCR, this compound effectively decouples the BCR from its downstream pro-survival and proliferative signals.[1][3] This action is a key component of its efficacy in B-cell malignancies that are dependent on chronic BCR signaling.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates PI3K PI3Kδ SYK->PI3K Activates AKT AKT PI3K->AKT Activates This compound This compound Inhibit This compound->Inhibit NFkB NF-κB AKT->NFkB Activates Survival B-Cell Proliferation & Survival NFkB->Survival Promotes Inhibit->PI3K

This compound blocks pro-survival B-Cell Receptor (BCR) signaling.

Induction of Apoptosis via the AKT/FoxO3a/PUMA Axis

A direct consequence of AKT inhibition by this compound is the induction of apoptosis. One specific mechanism involves the transcription factor FoxO3a and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).

In normal conditions, activated AKT phosphorylates and inactivates FoxO3a, sequestering it in the cytoplasm. When this compound inhibits AKT, FoxO3a remains unphosphorylated, allowing it to translocate to the nucleus. In the nucleus, FoxO3a acts as a transcription factor, binding to the promoter of the PUMA gene and inducing its expression.[10] PUMA then triggers the intrinsic apoptotic pathway by inhibiting anti-apoptotic proteins and activating pro-apoptotic proteins like BAX and BAK, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.[10][11] This process has been shown to be crucial for the anticancer effects of this compound.[10]

Apoptosis_Induction This compound This compound Inhibit This compound->Inhibit AKT AKT FoxO3a_inactive FoxO3a (Inactive) [Cytoplasm] AKT->FoxO3a_inactive Inhibits FoxO3a_active FoxO3a (Active) [Nucleus] FoxO3a_inactive->FoxO3a_active Activation (De-repression) PUMA PUMA expression FoxO3a_active->PUMA Induces Apoptosis Apoptosis PUMA->Apoptosis Triggers Inhibit->AKT

Logical flow of this compound-induced apoptosis via the PUMA axis.

Additional Mechanisms

Beyond the core pathways, this compound also impacts other cellular processes that contribute to its anti-lymphoma activity:

  • Inhibition of Chemotaxis: It has been shown to inhibit CXCR12-mediated chemotaxis of malignant B-cells, potentially reducing the homing and survival of tumor cells within protective microenvironments like the bone marrow and lymph nodes.[3]

  • Inhibition of NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway in lymphoma cell lines, another crucial pathway for B-cell survival and proliferation.[3][12]

Data Presentation: Clinical Efficacy in B-cell Malignancies

The molecular mechanisms of this compound translate into clinical activity. The pivotal Phase II CHRONOS-1 study demonstrated significant efficacy in patients with relapsed or refractory indolent B-cell lymphoma. A meta-analysis of multiple studies further quantified its clinical performance.

Clinical EndpointThis compound MonotherapyThis compound + RituximabSource(s)
Overall Response Rate (ORR)42% - 59%89%[13][14][15][16]
Complete Response (CR) Rate6% - 12%34%[13][14][15][16]
Partial Response (PR) Rate40%N/A[14][15]
Median Progression-Free Survival (PFS)11.2 months21.5 months[13][16]

Table 2: Summary of clinical efficacy of this compound in relapsed/refractory B-cell non-Hodgkin lymphoma.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of standard and advanced laboratory techniques.

PI3K Activity Assay (Kinase Assay)
  • Objective: To directly measure the enzymatic activity of PI3K isoforms and their inhibition by this compound.

  • Methodology:

    • Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (this compound).

    • Reaction: The kinase reaction is initiated by mixing the enzyme, lipid substrate, and ATP in a suitable buffer. The reaction is performed across a range of this compound concentrations.

    • Detection: The product, radiolabeled PIP3, is separated from the unreacted ATP, typically using thin-layer chromatography (TLC) or capture on a filter membrane.

    • Quantification: The amount of radioactivity incorporated into PIP3 is measured using a scintillation counter or phosphorimager.

    • Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability / Proliferation Assay (e.g., MTT or CCK-8 Assay)
  • Objective: To assess the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

  • Methodology:

    • Cell Culture: Lymphoma cell lines are seeded in 96-well plates and allowed to adhere or stabilize.

    • Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).[17]

    • Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Metabolically active, viable cells convert the tetrazolium salt into a colored formazan product.

    • Measurement: After an incubation period, the formazan is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.

    • Analysis: Absorbance values are proportional to the number of viable cells. The results are used to calculate the percentage of growth inhibition and determine the IC50 of the compound for each cell line.[17]

Western Blot for Phospho-Protein Analysis
  • Objective: To determine if this compound inhibits the PI3K pathway by measuring the phosphorylation status of downstream targets like AKT.

  • Methodology:

    • Cell Treatment & Lysis: B-cell lymphoma cells are treated with this compound for a defined period (e.g., 2 hours).[9] Subsequently, cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-phospho-AKT Ser473) and an antibody for the total amount of that protein (e.g., anti-total-AKT).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the phospho-protein band is normalized to the total protein band to determine the degree of pathway inhibition.[9]

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Analysis of p-AKT/Total AKT F->G

Experimental workflow for Western blot analysis of p-AKT.

Mechanisms of Resistance

Despite the efficacy of this compound, some patients may develop resistance. Preclinical studies have begun to elucidate the underlying mechanisms, which often involve the upregulation of bypass signaling pathways. In marginal zone lymphoma cell lines made resistant to this compound, researchers observed the upregulation of several alternative pathways, including:

  • Cytokine signaling (e.g., IL1A, IL1B)[18][19]

  • NF-κB signaling[18][19]

  • MAPK signaling[18][19]

  • JAK-STAT signaling[18][19]

This suggests that tumor cells can adapt to PI3K inhibition by activating parallel survival pathways, highlighting potential targets for combination therapies to overcome resistance.[18]

Conclusion

The mechanism of action of this compound in B-cell malignancies is multifaceted, centered on the potent and preferential inhibition of PI3K-α and PI3K-δ isoforms. This targeted inhibition disrupts two critical survival pillars for malignant B-cells: the PI3K/AKT/mTOR pathway and the B-cell receptor signaling cascade. The downstream consequences include the shutdown of proliferative signals, cell cycle arrest, and the active induction of apoptosis through mechanisms such as the AKT/FoxO3a/PUMA axis. This comprehensive blockade of key survival pathways provides the molecular basis for the significant clinical activity of this compound in patients with relapsed or refractory B-cell lymphomas.

References

Copanlisib's Selective Inhibition of PI3K Alpha and Delta Isoforms: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has demonstrated significant clinical activity in various hematological malignancies. Its efficacy is, in part, attributed to its preferential inhibition of the PI3Kα and PI3Kδ isoforms, which are critical components of signaling pathways frequently dysregulated in cancer. This technical guide provides an in-depth analysis of this compound's isoform selectivity, detailing the quantitative data, experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of Isoform Selectivity

This compound exhibits potent inhibitory activity against all four class I PI3K isoforms, with a clear preference for the α and δ isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays consistently demonstrate this selectivity profile. These values are crucial for understanding the drug's mechanism of action and for guiding further research and clinical applications.

PI3K IsoformIC50 (nM)
PI3Kα0.5[1][2][3][4][5]
PI3Kβ3.7[1][2][3][4]
PI3Kγ6.4[1][2][3][4]
PI3Kδ0.7[1][2][3][4][5]

Table 1: IC50 values of this compound against class I PI3K isoforms in cell-free assays.

The sub-nanomolar IC50 values for PI3Kα and PI3Kδ highlight this compound's potent and preferential activity against these two isoforms.[1][2][3][4][5] While it also inhibits PI3Kβ and PI3Kγ, the higher IC50 values indicate a lower potency against these isoforms. This profile distinguishes this compound from other PI3K inhibitors and is thought to contribute to its specific clinical efficacy and safety profile.[6]

Experimental Protocol: In Vitro Kinase Assay for PI3K Isoform Selectivity

The determination of this compound's PI3K isoform selectivity is primarily achieved through in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of purified recombinant PI3K isoforms. Below is a detailed, generalized protocol representative of the methodologies employed.

Objective: To determine the IC50 values of this compound for each of the four class I PI3K isoforms (α, β, γ, δ).

Materials:

  • Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • This compound (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES or MOPSO, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.25 mM EDTA, 0.1% BSA)[2][3][7]

  • Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution (containing a radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, or a modified ATP for non-radioactive detection)[2][3][7]

  • Stop solution (e.g., 1 M HCl or similar to terminate the kinase reaction)[8]

  • Detection system (e.g., scintillation counter for radioactive assays, or a fluorescence/luminescence plate reader for non-radioactive assays)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of this compound in the kinase reaction buffer to cover a range of concentrations (e.g., from picomolar to micromolar).

    • Dilute the purified PI3K isoforms to a predetermined optimal concentration in the kinase reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase reaction buffer, the diluted PI3K enzyme, and the serially diluted this compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate (PI or PIP2) and the ATP solution.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 20-120 minutes), ensuring the reaction proceeds within the linear range.[7]

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Detection of Kinase Activity:

    • Radiometric Assay: If using radiolabeled ATP, the phosphorylated lipid product is separated from the unreacted ATP (e.g., through lipid extraction or binding to a filter membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.[7]

    • Non-Radiometric Assays (e.g., TR-FRET, Luminescence): These assays often use modified substrates or antibodies to detect the product of the kinase reaction (e.g., ADP formation or the phosphorylated lipid). The signal is measured using a plate reader.[8]

  • Data Analysis:

    • The kinase activity at each this compound concentration is expressed as a percentage of the activity in the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G This compound This compound Serial Dilution PreIncubate Pre-incubation: Enzyme + this compound This compound->PreIncubate Enzyme PI3K Isoform Dilution Enzyme->PreIncubate Substrate_ATP Substrate & ATP Mix Initiate Initiate Reaction: Add Substrate/ATP Substrate_ATP->Initiate PreIncubate->Initiate Transfer Incubate Incubation Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Product Terminate->Detect Analyze IC50 Calculation Detect->Analyze PI3K_Pathway GF Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K (p110α / p110δ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 This compound This compound This compound->PI3K Inhibits Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Response Cellular Responses: - Proliferation - Survival - Metabolism Downstream->Response Regulates

References

The Core Mechanism of Copanlisib: A Technical Guide to Downstream AKT/mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (trade name Aliqopa) is an intravenous, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[1][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, its downstream effects on the AKT/mTOR axis, quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action: PI3K Inhibition

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the class I PI3K enzymes, thereby inhibiting their kinase activity.[1] This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[6] By inhibiting PI3K, this compound effectively shuts down this pro-survival signaling cascade, leading to decreased cancer cell proliferation and survival, and the induction of apoptosis.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Fig 1. this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data on this compound Activity

The potency and pharmacodynamic effects of this compound have been quantified in numerous preclinical and clinical studies.

In Vitro Potency

This compound demonstrates potent, low-nanomolar inhibitory activity against all four class I PI3K isoforms, with particular potency against the α and δ isoforms critical in B-cell malignancies.[2][4][7]

PI3K IsoformIC50 (nM)Source(s)
PI3Kα0.5[2][4][7]
PI3Kβ3.7[2][4][7]
PI3Kγ6.4[2][4][7]
PI3Kδ0.7[2][4][7]
Table 1. In Vitro Inhibitory Potency of this compound against Class I PI3K Isoforms.
Pharmacodynamic Effects on Pathway Biomarkers

Clinical studies have confirmed dose-dependent, on-target activity of this compound by measuring the phosphorylation status of downstream biomarkers like AKT and the ribosomal protein S6 (a downstream target of mTOR).

BiomarkerDoseTissueMedian InhibitionSource(s)
pAKT-S4730.4 mg/kgPlatelet-Rich Plasma73.8%[8][9][10]
pAKT-S4730.8 mg/kgPlatelet-Rich Plasma79.6%[8][9][10]
pAKT-S4730.8 mg/kgTumor BiopsiesSignificant Reduction (P < 0.05)[9][10]
pS60.8 mg/kgTumor BiopsiesDose-dependent reduction[5][8]
Table 2. Pharmacodynamic Inhibition of PI3K Pathway Biomarkers by this compound.

Downstream Signaling: Impact on mTORC1 and mTORC2

AKT activation is a critical node that leads to the stimulation of two distinct mTOR-containing complexes: mTORC1 and mTORC2. This compound's inhibition of AKT impacts both complexes, albeit through different mechanisms.

  • mTORC1: AKT directly phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. AKT also phosphorylates PRAS40, relieving its inhibition of mTORC1. By inhibiting AKT, this compound prevents the inactivation of TSC1/2 and the relief of PRAS40 inhibition, leading to a shutdown of mTORC1 signaling. This results in decreased phosphorylation of its key substrates, 4E-BP1 and S6K1, ultimately suppressing protein synthesis and cell growth.[11][12]

  • mTORC2: The relationship between AKT and mTORC2 is part of a feedback loop. mTORC2 is a primary kinase responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation.[11][12] While this compound's primary action is far upstream at PI3K, the resulting inactivation of the entire pathway leads to a global reduction in signaling flux, including reduced feedback activation of mTORC2. Dual mTORC1/2 inhibitors have shown that blocking mTORC2 directly leads to decreased AKT phosphorylation at S473.[12][13]

G PI3K PI3K AKT AKT PI3K->AKT Activates This compound This compound This compound->PI3K Inhibits TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Feedback Activation) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Regulates ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Promotes BP1->ProteinSynth Promotes

Fig 2. this compound's downstream effects on mTORC1 and mTORC2 signaling.

Experimental Protocols

Evaluating the effects of this compound requires robust and reproducible experimental methods. Below are detailed, representative protocols for key assays.

Western Blot Analysis of PI3K/AKT Pathway Phosphorylation

This method is used to quantify changes in the phosphorylation status of key pathway proteins following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., GIST-T1, HCT116) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).[14][15]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 7-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis is performed to quantify band intensity, normalizing phosphoprotein levels to total protein and the loading control.

G A 1. Cell Treatment (this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody (e.g., anti-pAKT) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry & Analysis H->I

Fig 3. Standard workflow for Western Blot analysis.
Cell Viability Assay

These assays measure the effect of this compound on cell proliferation and cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[7]

Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well microtiter plate at a density of 3,000-10,000 cells per well in 100 µL of growth medium.

  • Compound Addition: After overnight incubation, add serial dilutions of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include vehicle-only (DMSO) wells as a negative control.[18]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[7][18]

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the signal, measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

G A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (72-96 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Lyse & Stabilize Signal D->E F 6. Measure Luminescence E->F G 7. Calculate Viability & Determine EC50 F->G

Fig 4. Workflow for a luminescent cell viability assay.
In Vitro PI3K Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant PI3K enzyme (e.g., PI3Kα), the lipid substrate (PIP2), ATP, and the detection reagents (e.g., biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody/streptavidin-allophycocyanin acceptor pair).

  • Inhibitor Pre-incubation: In a 384-well plate, add serial dilutions of this compound. Then, add the purified PI3K enzyme. Allow to pre-incubate for 10-20 minutes at room temperature to permit inhibitor binding.[20]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubation: Incubate the reaction for a defined period (e.g., 1 hour) at room temperature.

  • Reaction Termination & Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents. The amount of PIP3 produced by the kinase reaction will compete with the biotinylated-PIP3 tracer, leading to a decrease in the FRET signal.

  • Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible microplate reader.

  • Data Analysis: The signal is inversely proportional to PI3K activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value from the dose-response curve.

G A 1. Add this compound & Purified PI3K Enzyme B 2. Pre-incubate A->B C 3. Initiate Reaction (Add PIP2 + ATP) B->C D 4. Incubate (1 hour) C->D E 5. Stop Reaction & Add Detection Reagents D->E F 6. Read TR-FRET Signal E->F G 7. Calculate Inhibition & Determine IC50 F->G

Fig 5. Workflow for an in vitro TR-FRET PI3K kinase assay.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway, with well-characterized activity against PI3K-α and PI3K-δ isoforms. Its mechanism of action translates into clear, dose-dependent pharmacodynamic effects on downstream signaling components, including AKT and S6. The resulting inhibition of both mTORC1 and mTORC2-mediated signaling pathways culminates in reduced cell proliferation and survival. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of PI3K pathway inhibition.

References

Preclinical Profile of Copanlisib: A Pan-Class I PI3K Inhibitor for Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Copanlisib (BAY 80-6946) is a potent and selective intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[1][2] Extensive preclinical investigations have demonstrated its anti-tumor efficacy across a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of PI3K pathway inhibitors for cancer therapy.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-neoplastic effects by inhibiting the PI3K signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a multitude of solid tumors.[4] this compound demonstrates potent inhibitory activity against the class I PI3K isoforms, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][5][6] Its pronounced activity against the α and δ isoforms is a key characteristic.[2]

By blocking the catalytic activity of PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream phosphorylation and activation of AKT, a central node in the pathway. The subsequent deactivation of downstream effectors, such as the mammalian target of rapamycin (mTOR), ultimately leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI) and Further Tumor Analysis Endpoint->Analysis

References

Copanlisib: Mechanisms of Apoptosis Induction and Proliferation Inhibition in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Copanlisib (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key therapeutic target.[5][6] this compound exerts its anti-tumor effects by inducing tumor cell death via apoptosis and inhibiting cellular proliferation.[2][7] This document provides a detailed technical overview of the molecular mechanisms underlying these effects, presents quantitative data from preclinical studies, and outlines key experimental protocols for assessing the drug's activity.

Core Mechanism of Action: PI3K Pathway Inhibition

This compound is a selective inhibitor of the four class I PI3K enzymes, with the highest potency against the PI3K-α and PI3K-δ isoforms, which are crucial in B-cell malignancies.[1][5] By binding to the ATP-binding pocket of the PI3K enzyme, this compound blocks its catalytic activity.[5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR).[1][5] The suppression of the PI3K/AKT/mTOR cascade is central to this compound's ability to halt proliferation and trigger programmed cell death.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) / BCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates BAD BAD AKT->BAD Inhibits FoxO3a FoxO3a AKT->FoxO3a Inhibits CyclinD1 Cyclin D1 / CDK4/6 AKT->CyclinD1 Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival (Apoptosis Blocked) mTOR->Survival Promotes BAD->Survival Inhibits FoxO3a->Proliferation Inhibits CyclinD1->Proliferation This compound This compound This compound->PI3K Inhibits

Figure 1. this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Tumor Cell Apoptosis

This compound's inhibition of the PI3K/AKT pathway directly triggers apoptosis through multiple downstream mechanisms. A key function of active AKT is to phosphorylate and inactivate pro-apoptotic proteins. By inhibiting AKT, this compound relieves this suppression, leading to the activation of apoptotic cascades.

  • Modulation of BCL-2 Family Proteins: In diffuse large B-cell lymphoma (DLBCL) models, this compound-induced apoptosis is associated with the dysregulation of BCL-2 family members.[8] Its cytotoxic activity is mediated through mechanisms dependent on BCL-xL and MCL-1, two anti-apoptotic proteins.[8][9] Combination treatment of this compound with the BCL-2 inhibitor venetoclax has shown synergistic effects, leading to increased apoptosis by downregulating anti-apoptotic genes like BCL-XL and MCL1.[10]

  • Activation of FoxO3a/PUMA Axis: In colorectal cancer cells, this compound has been shown to induce apoptosis by modulating the AKT/FoxO3a/PUMA axis.[11][12] Inhibition of AKT allows the transcription factor FoxO3a to translocate to the nucleus, where it directly promotes the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[11][12] The subsequent increase in PUMA expression is crucial for the anticancer effects of this compound in this context.[11]

  • Caspase Activation: The culmination of these pro-apoptotic signals is the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11]

Quantitative Data: Apoptosis Induction

The pro-apoptotic effect of this compound has been quantified across various cancer cell lines. While some studies report potent apoptosis induction, others note a more dominant anti-proliferative effect with modest apoptosis.[13][14]

Cell Line/ModelCancer TypeObservationReference
HER2+ Breast Cancer CellsBreast CancerInduced apoptosis in a dose-dependent manner.[15]
BCR-dependent DLBCLDiffuse Large B-cell LymphomaInduced >50% apoptosis in all BCR-dependent cell lines tested.[8]
DLD1 and HCT116Colorectal CancerSignificantly increased apoptotic rates, observed via nuclear fragmentation assay.[11]
Imatinib-sensitive GIST-T1Gastrointestinal Stromal TumorApoptosis induction was modest with single-agent this compound.[13]
Hepatocellular Carcinoma CellsLiver CancerCaused only little or quantitatively negligible apoptosis as a single agent.[14]
Mantle Cell & Marginal Zone LymphomaB-cell LymphomasCombination with venetoclax led to increased PARP cleavage, indicating apoptosis.[10]
Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

Objective: To quantify apoptotic cells in a treated cell culture population by labeling the 3'-OH ends of DNA strand breaks.

Materials:

  • Cells cultured on coverslips or in a 96-well plate.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.2% Triton X-100 in PBS for permeabilization.

  • TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides like Biotin-dUTP, and buffers).

  • Streptavidin-HRP conjugate and a substrate like DAB (for colorimetric detection) or a fluorescent secondary reagent.

  • DNase I (for positive control).

  • Nuclear counterstain (e.g., Hematoxylin or DAPI).

  • Light or fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells with and without this compound for the desired duration. Include an untreated control and a positive control.

  • Fixation: Aspirate media, wash cells 2-3 times with PBS, and fix with 4% PFA for 10-15 minutes at room temperature.[18]

  • Permeabilization: Wash cells 2-3 times with PBS. Permeabilize with 0.2% Triton X-100 for 15 minutes at room temperature to allow the enzyme to access the nucleus.[18]

  • Positive Control: For the positive control sample, treat with DNase I for 10 minutes at room temperature to induce widespread DNA breaks.[18]

  • Equilibration: Wash cells with PBS. Incubate with Equilibration Buffer from the kit for 10 minutes.

  • TdT Labeling: Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit's instructions. Incubate samples with the mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[18]

  • Detection:

    • Colorimetric: Wash cells and incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C. After washing, add the DAB substrate and incubate until color develops.[18]

    • Fluorometric: If using fluorescently labeled nucleotides, proceed to counterstaining after the labeling step.

  • Counterstaining: Stain the nuclei with Hematoxylin (for colorimetric) or DAPI (for fluorescent) to visualize the entire cell population.

  • Visualization and Quantification: Mount the coverslips or view the plate under a microscope. Apoptotic cells will show a distinct signal (e.g., dark brown or bright green nuclei) compared to non-apoptotic cells. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[19]

G start Start: Culture cells with/without this compound fix 1. Fixation (4% Paraformaldehyde) start->fix perm 2. Permeabilization (0.2% Triton X-100) fix->perm labeling 3. TdT Labeling (TdT Enzyme + Labeled dUTP) perm->labeling detect 4. Detection (e.g., Streptavidin-HRP + DAB) labeling->detect counterstain 5. Nuclear Counterstain (e.g., Hematoxylin) detect->counterstain end End: Visualize & Quantify Apoptotic Cells counterstain->end

Figure 2. Experimental workflow for the TUNEL assay.

Inhibition of Tumor Cell Proliferation

In addition to inducing apoptosis, this compound potently inhibits the proliferation of tumor cells.[4] This effect is primarily achieved by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

  • Cell Cycle Arrest: In multiple cancer models, including hepatocellular carcinoma and HER2+ breast cancer, this compound treatment leads to cell cycle arrest, predominantly in the G1 phase.[14][15] This prevents cells from entering the S phase, where DNA replication occurs.

  • Downregulation of Cyclins: The arrest is often mediated by the downregulation of key cell cycle proteins. Inhibition of the PI3K/AKT pathway by this compound leads to a significant reduction in the expression of Cyclin D1 and Cyclin B1, as well as their partner cyclin-dependent kinases (CDK4 and CDK6).[14][20] These proteins are critical for driving the G1/S transition, and their suppression effectively halts cell cycle progression.

Quantitative Data: Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, such as cell proliferation. This compound has demonstrated potent, nanomolar-range IC50 values across a wide variety of tumor cell lines.

Cell LineCancer TypeIC50 (nM)Reference(s)
PI3Kα (p110α)(Cell-free enzyme assay)0.5[4][7][21]
PI3Kδ (p110δ)(Cell-free enzyme assay)0.7[4][7][21]
PI3Kβ (p110β)(Cell-free enzyme assay)3.7[4][7][21]
PI3Kγ (p110γ)(Cell-free enzyme assay)6.4[4][7][21]
B-cell Lymphomas (Median)Lymphoma< 100 (range)[10][22]
T-cell Lymphomas (Median)Lymphoma> 100 (range)[10]
Huh7Hepatocellular Carcinoma47.9[21]
Hep3BHepatocellular Carcinoma72.4[21]
Cal27Head and Neck Squamous Cell Carcinoma~20-30[23]
Experimental Protocol: Sulforhodamine B (SRB) Proliferation Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC50 of this compound by measuring its effect on the proliferation of a cancer cell line over time.

Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest.

  • Complete culture medium.

  • This compound stock solution.

  • 10% Trichloroacetic acid (TCA), cold.

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • 10 mM Tris base solution (pH 10.5).

  • Microplate reader (510-560 nm).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[23]

  • Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 515 nm.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound is a potent anti-neoplastic agent that functions through the dual mechanisms of inducing apoptosis and inhibiting cell proliferation.[7] Its targeted inhibition of the PI3K/AKT/mTOR pathway disrupts fundamental cellular processes required for tumor growth and survival.[1] By relieving the inhibition of pro-apoptotic proteins and halting the cell cycle, this compound demonstrates significant efficacy in a range of preclinical models, particularly in hematologic malignancies where the PI3K-δ isoform is a key driver.[1][24] The in-depth understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and strategic application of this compound and other PI3K inhibitors in oncology.

References

An In-depth Technical Guide to Copanlisib's Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphatidylinositol-3-kinase (PI3K) inhibitor, Copanlisib, and its multifaceted impact on the tumor microenvironment (TME). By elucidating its mechanism of action and effects on immune cells, angiogenesis, and the extracellular matrix, this document serves as a critical resource for professionals in oncology research and drug development.

Introduction to this compound

This compound (brand name Aliqopa) is a potent pan-class I PI3K inhibitor administered intravenously.[1] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells and other cancers.[2][3][4][5] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, differentiation, and migration. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4] this compound's unique intravenous, intermittent dosing schedule (days 1, 8, and 15 of a 28-day cycle) differentiates it from other orally administered PI3K inhibitors.[1]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[4] This action blocks the downstream signaling cascade, most notably the AKT/mTOR pathway, which is crucial for cell survival and proliferation.[4] The suppression of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and a reduction in cancer cell growth.[2][4]

The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified, demonstrating its potent and selective nature.

Table 1: this compound In Vitro Inhibitory Activity

PI3K IsoformIC50 (nmol/L)Primary Tissue ExpressionRole in Cancer
PI3K-α 0.5[2][6]Ubiquitous[1][6]Implicated in cancer cell proliferation, survival, and relapse[1][4][6]
PI3K-β 3.7[2][6]Ubiquitous[6]Involved in thrombosis and glucose metabolism
PI3K-γ 6.4[2][6]Primarily Hematopoietic[1][6]Plays a role in inflammation and immune cell trafficking
PI3K-δ 0.7[2][6]Primarily Hematopoietic[1][6]Crucial for B-cell function, proliferation, and survival[4][6]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Impact on the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound significantly modulates the TME, creating a less hospitable environment for cancer growth and enhancing anti-tumor immunity.

This compound has been shown to overcome immune suppression mediated by regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs).[7][8] Studies in syngeneic murine cancer models have demonstrated that intermittent treatment with this compound leads to a robust in vivo anti-tumor efficacy, which is at least partially due to its immunomodulatory activities.[7][8]

Key immunomodulatory effects include:

  • Increased T-cell Infiltration and Activation: this compound treatment increases the infiltration of activated T cells into the tumor.[7][8]

  • Favorable Immune Cell Ratios: It promotes a shift in the balance of key immune cell populations, leading to an increased CD8+ T cell to Treg ratio and an increased M1 to M2 macrophage ratio.[7][8][9] This shift is indicative of a transition from an immunosuppressive to an immunostimulatory TME.

  • Enhanced Efficacy of Immune Checkpoint Inhibitors (ICIs): The combination of this compound with anti-PD-1 antibodies has shown enhanced anti-tumor efficacy in both ICI-sensitive and insensitive mouse tumor models.[7] In some cases, this combination has led to complete remission and prevention of tumor recurrence.[7][9]

Table 2: this compound's Impact on Immune Cell Populations in the TME

Immune Cell PopulationEffect of this compoundFunctional Consequence
CD8+ T Cells Increased infiltration and activation[7]Enhanced tumor cell killing
Regulatory T Cells (Tregs) Relative decrease compared to CD8+ T cells[7]Reduced immunosuppression
M1 Macrophages Increased polarization[7][9]Pro-inflammatory, anti-tumor activity
M2 Macrophages Decreased polarization[7]Reduced pro-tumor, immunosuppressive activity

The PI3K/AKT/mTOR pathway is a key player in angiogenesis.[6] By inhibiting this pathway, this compound is expected to have anti-angiogenic effects, thereby reducing the blood supply to the tumor. Further research is needed to fully elucidate the specific impact of this compound on the tumor vasculature and stromal components.

Preclinical and Clinical Evidence

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models and clinical trials.

In preclinical studies, this compound has shown potent anti-proliferative activity and apoptosis induction in various cancer models, including gastrointestinal stromal tumors (GIST), breast cancer, and hematologic malignancies.[10][11]

Table 3: Summary of Key Preclinical Findings

Cancer ModelKey FindingsReference
GIST (imatinib-sensitive and -resistant) Decreased cell viability and proliferation irrespective of KIT mutational status.[12] Single-agent this compound inhibited tumor growth in vivo.[12][10][12]
Breast Cancer (HER2+) Effective in inhibiting HER2+ breast cancer cells with acquired resistance to trastuzumab and/or lapatinib.[3][3]
Syngeneic Mouse Tumor Models Strong in vivo anti-tumor efficacy, increased T-cell and macrophage infiltration, and enhanced efficacy when combined with anti-PD-1 therapy.[7][7]

Clinically, this compound is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[3] Phase II and III clinical trials are ongoing for various other malignancies, including endometrial cancer, diffuse large B-cell lymphoma, and cholangiocarcinoma.[3]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., GIST-T1, GIST430/654) in 96-well plates.[10]

    • After 24 hours, treat cells with increasing concentrations of this compound.

    • Incubate for 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate IC50 values using non-linear regression analysis.

  • Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

  • Method:

    • Implant murine cancer cells (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).[13]

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

    • Administer this compound intravenously according to an intermittent schedule (e.g., once or twice weekly).

    • Measure tumor volume regularly.

    • At the end of the study, harvest tumors for analysis.

The following diagram outlines a typical experimental workflow for an in vivo study.

InVivo_Workflow start Start: Inoculate Mice with Tumor Cells tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, this compound, etc.) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Reached monitoring->endpoint analysis Harvest Tumors for Analysis (IHC, Flow Cytometry, qPCR) endpoint->analysis

Workflow for a preclinical in vivo study of this compound.
  • Objective: To quantify the infiltration of various immune cell populations within the tumor tissue.

  • Method:

    • Fix harvested tumors in formalin and embed in paraffin.

    • Cut tissue sections and mount on slides.

    • Perform antigen retrieval.

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, CD86 for M1 macrophages, CD206 for M2 macrophages).[13]

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Develop with a chromogenic substrate.

    • Counterstain and mount.

    • Image slides and quantify the percentage of positive cells.

  • Objective: To perform a detailed analysis of immune cell subsets within the tumor.

  • Method:

    • Dissociate fresh tumor tissue into a single-cell suspension.

    • Stain cells with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers of interest.

    • Acquire data on a flow cytometer.

    • Analyze the data to identify and quantify different immune cell populations and their activation status.

Conclusion

This compound is a potent PI3K inhibitor with a dual mechanism of action that involves direct anti-tumor effects and significant modulation of the tumor microenvironment. Its ability to reprogram the TME from an immunosuppressive to an immunostimulatory state is a key feature that enhances its therapeutic efficacy, particularly in combination with immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel combination strategies in oncology. The logical interplay of this compound's effects is summarized in the diagram below.

Copanlisib_Effects cluster_direct Direct Tumor Effects cluster_tme Tumor Microenvironment Modulation This compound This compound PI3K_inhibition PI3K Inhibition (α and δ isoforms) This compound->PI3K_inhibition Treg_decrease Decrease Treg Suppression This compound->Treg_decrease M2_to_M1 Shift M2 to M1 Macrophages This compound->M2_to_M1 CD8_increase Increase CD8+ T-cell Infiltration & Activation This compound->CD8_increase Apoptosis Induction of Apoptosis PI3K_inhibition->Apoptosis Proliferation_inhibition Inhibition of Proliferation PI3K_inhibition->Proliferation_inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Proliferation_inhibition->Tumor_Growth_Inhibition Immune_Evasion_Overcome Overcoming Immune Evasion Treg_decrease->Immune_Evasion_Overcome M2_to_M1->Immune_Evasion_Overcome CD8_increase->Immune_Evasion_Overcome Immune_Evasion_Overcome->Tumor_Growth_Inhibition

Logical relationship of this compound's anti-tumor effects.

References

Methodological & Application

Application Notes and Protocols: Copanlisib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copanlisib (formerly BAY 80-6946) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][5] this compound exerts its anti-tumor effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in malignant cells.[2][3][5] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to this compound treatment using the MTT assay, a widely used colorimetric method.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ), with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][6][7] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This in turn inhibits the activation of downstream effectors such as AKT and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival.[1][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 This compound This compound This compound->PI3K Inactivates PDK1 PDK1 PIP3->PDK1 Inactivates mTORC2 mTORC2 PIP3->mTORC2 Inactivates AKT AKT PDK1->AKT Activates Inactivates mTORC1 mTORC1 AKT->mTORC1 Activates Inactivates mTORC2->AKT Activates Inactivates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inactivates

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
GIST-T1Gastrointestinal Stromal Tumor54.5CellTiter-Glo[8]
GIST-T1/670Imatinib-Resistant GIST278.8CellTiter-Glo[8]
GIST430/654Imatinib-Resistant GIST78.7CellTiter-Glo[8]
Huh7Hepatocellular Carcinoma47.9MTT Assay[6][9]
HepG2Hepatocellular Carcinoma31.6MTT Assay[6][9]
Hep3BHepatocellular Carcinoma72.4Not Specified[6]
PIK3CA-mutantVarious Cancers19 (mean)Not Specified[7]
HER2-positiveBreast Cancer17 (mean)Not Specified[7]
B-cell lymphomasLymphomaLower than T-cell lymphomasNot Specified[10]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5/6 seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_drug Prepare this compound serial dilutions treat_cells Treat cells with This compound prepare_drug->treat_cells incubate_drug Incubate for 48-96h (37°C, 5% CO2) treat_cells->incubate_drug add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance (570 nm) add_solubilization->read_absorbance

Caption: Experimental Workflow for the MTT Cell Viability Assay.

References

Determining the Effective Concentration of Copanlisib in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (sold under the brand name Aliqopa) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a key driver in various malignancies, making it a prime target for therapeutic intervention.[4][5] this compound has demonstrated anti-tumor activity by inducing apoptosis and inhibiting the proliferation of malignant cells.[2][6] This document provides detailed protocols and application notes for determining the effective concentration of this compound in in vitro cell culture models.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

This compound exerts its therapeutic effect by inhibiting PI3K, a family of lipid kinases. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking this cascade at the level of PI3K, this compound effectively shuts down these pro-survival signals.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Experimental_Workflow Start Start: Select Cell Line Viability 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability IC50 Determine IC50 Viability->IC50 Apoptosis 2. Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis Use IC50 as a guide Western 3. Western Blot Analysis (p-AKT, p-S6K, etc.) IC50->Western Use IC50 as a guide Effective_Conc Determine Effective Concentration Range Apoptosis->Effective_Conc Western->Effective_Conc End End Effective_Conc->End

References

Application Notes and Protocols for Assessing Copanlisib-Induced Apoptosis via Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2][3] By inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, this compound effectively induces apoptosis in various cancer cell lines.[1][4][5][6] This application note provides a detailed protocol for assessing this compound-induced apoptosis by measuring the activity of effector caspases-3 and -7, key executioners of programmed cell death.

Mechanism of Action: this compound and the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-tumor effects by inhibiting PI3K, which in turn prevents the phosphorylation and activation of AKT. This disruption of the PI3K/AKT pathway leads to the activation of pro-apoptotic proteins and subsequent induction of apoptosis, characterized by the activation of caspases.[6][7][8]

Copanlisib_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K Inhibits PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates Pro_Survival_Proteins Pro-Survival Proteins (e.g., Bcl-2) AKT->Pro_Survival_Proteins Promotes Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bad) AKT->Pro_Apoptotic_Proteins Inhibits Caspase9 Caspase-9 Pro_Survival_Proteins->Caspase9 Inhibits Pro_Apoptotic_Proteins->Caspase9 Activates Caspase_3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

Diagram 1: this compound's mechanism of action in the PI3K/AKT signaling pathway.

Experimental Protocol: Caspase-3/7 Assay for this compound-Induced Apoptosis

This protocol is designed for assessing apoptosis in adherent cancer cell lines (e.g., diffuse large B-cell lymphoma - DLBCL) treated with this compound using a commercially available luminescent caspase-3/7 assay kit.

Materials

  • DLBCL cell line (e.g., SU-DHL-4)

  • This compound (BAY 80-6946)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White, opaque-walled 96-well plates suitable for cell culture and luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Experimental Workflow

Caspase_Assay_Workflow A 1. Seed Cells (e.g., SU-DHL-4) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (Dose-response) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Equilibrate Plate to Room Temperature D->E F 6. Add Caspase-3/7 Reagent E->F G 7. Incubate at RT (with shaking) F->G H 8. Measure Luminescence G->H I 9. Data Analysis H->I

Diagram 2: Experimental workflow for the Caspase-3/7 assay.

Procedure

  • Cell Seeding:

    • Culture SU-DHL-4 cells in complete medium.

    • Trypsinize and count the cells.

    • Seed 1 x 104 cells in 100 µL of complete medium per well into a white, opaque-walled 96-well plate.

    • Include wells for no-cell controls (medium only) to determine background luminescence.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 1000 nM. Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • Caspase-3/7 Assay:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, including the no-cell control wells.

    • Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence value of the no-cell control wells from the luminescence values of all other wells.

  • Fold Change Calculation: Calculate the fold change in caspase-3/7 activity by dividing the background-subtracted luminescence of the this compound-treated wells by the background-subtracted luminescence of the vehicle-treated control wells.

  • Data Visualization: Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.

An increase in luminescence directly correlates with an increase in caspase-3/7 activity, indicating apoptosis. A dose-dependent increase in the luminescent signal in this compound-treated cells compared to the vehicle control confirms that this compound induces apoptosis in a concentration-dependent manner.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in SU-DHL-4 Cells after 48-hour Treatment

This compound Concentration (nM)Average Luminescence (RLU)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)15,2348971.0
118,5671,1021.2
1045,8902,7313.0
50120,5677,1757.9
100254,32115,13516.7
500389,76523,19625.6
1000410,23424,41426.9

Table 2: Time-Course of this compound (100 nM)-Induced Caspase-3/7 Activity in SU-DHL-4 Cells

Treatment Time (hours)Average Luminescence (RLU)Standard DeviationFold Change vs. Vehicle
24150,8769,0139.9
48254,32115,13516.7
72189,45611,27512.4

Note: The data presented in these tables are representative examples and may vary depending on the cell line, assay kit, and experimental conditions.

The provided protocol offers a robust and reproducible method for quantifying this compound-induced apoptosis through the measurement of caspase-3/7 activity. This assay is a valuable tool for researchers and drug development professionals to characterize the pro-apoptotic effects of PI3K inhibitors like this compound and to elucidate their mechanism of action in cancer cells. The clear, dose-dependent induction of caspase-3/7 activity provides strong evidence for the on-target effect of this compound in promoting programmed cell death.

References

Application Notes and Protocols for In Vivo Xenograft Models Testing Copanlisib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the efficacy of Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

Introduction

This compound is an intravenous PI3K inhibitor with predominant activity against the PI3K-alpha (p110α) and PI3K-delta (p110δ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, promoting cell growth, proliferation, survival, and angiogenesis.[1][2][4] Consequently, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including both solid tumors and hematologic malignancies.[5][6][7] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical evaluation of novel cancer therapeutics like this compound. These models allow for the assessment of a drug's anti-tumor activity, pharmacodynamic effects, and potential for combination therapies in a living organism. This document outlines the principles and methodologies for conducting such studies.

Mechanism of Action of this compound

This compound selectively inhibits class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2] The dual inhibition of PI3Kα and PI3Kδ makes this compound particularly effective in B-cell malignancies where the B-cell receptor (BCR) signaling pathway, which is dependent on PI3Kδ, is often constitutively active.[2][6]

Copanlisib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, δ isoforms) RTK->PI3K BCR B-Cell Receptor (BCR) BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

A generalized workflow for assessing this compound efficacy in xenograft models is presented below. Specific parameters may need to be optimized based on the tumor cell line and research question.

Xenograft_Workflow CellCulture 1. Cell Line Selection & Culture Implantation 2. Tumor Cell Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization & Group Assignment TumorGrowth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

References

Application Note: Analyzing Cell Cycle Effects of Copanlisib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copanlisib (brand name Aliqopa) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cellular processes such as proliferation, survival, and cell cycle progression.[4][5] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[4][6] this compound exerts its anti-tumor effects by inducing apoptosis and inhibiting the proliferation of malignant cell lines.[1][2] A key mechanism of its anti-proliferative action is the induction of cell cycle arrest.[7][8][9]

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells.[10][11] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation and quantification of cells in the various phases of the cell cycle (G0/G1, S, and G2/M).[12] This application note provides a detailed protocol for using flow cytometry to assess the effects of this compound on the cell cycle of cancer cells.

Signaling Pathway and Mechanism of Action

This compound targets PI3K, a central node in a signaling pathway that promotes cell cycle progression. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then influences downstream effectors that control the transition between cell cycle phases, notably by promoting the expression of G1 cyclins (like Cyclin D1) and cyclin-dependent kinases (CDK4/6).[8][13] By inhibiting PI3K, this compound blocks this entire cascade, leading to a decrease in pro-proliferative signals. This typically results in the downregulation of key cell cycle regulators and causes cells to arrest in the G1 phase.[8][9][14]

PI3K_Pathway_this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT  PIP2 -> PIP3 This compound This compound This compound->PI3K mTOR mTOR AKT->mTOR CyclinD1_CDK46 Cyclin D1 / CDK4/6 mTOR->CyclinD1_CDK46 CellCycleProgression G1/S Transition & Cell Cycle Progression CyclinD1_CDK46->CellCycleProgression GrowthFactor Growth Factor GrowthFactor->RTK

Caption: this compound inhibits the PI3K/AKT pathway, blocking cell cycle progression.

Quantitative Data Summary

Treatment of cancer cell lines with this compound typically results in a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicative of a G1 cell cycle arrest.[8][14]

Table 1: Representative Cell Cycle Distribution Analysis after 48h this compound Treatment

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 nM)45.2%35.5%19.3%
This compound (10 nM)58.9%25.1%16.0%
This compound (50 nM)72.5%15.3%12.2%
This compound (100 nM)81.3%9.8%8.9%
Note: Data are representative and may vary based on cell line, experimental conditions, and exposure time. The trend reflects findings where PI3K inhibition leads to G1 arrest.[8][14]

Detailed Experimental Protocol

This protocol describes a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry following treatment with this compound.

1. Materials and Reagents

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • This compound (appropriate stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS

    • 100 µg/mL RNase A (DNase free)

    • 0.1% Triton X-100 (optional, for permeabilization)

  • 12 x 75 mm polystyrene tubes for flow cytometry

  • Flow cytometer

2. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Cell Harvesting and Fixation

  • Harvest cells, including both adherent and floating populations (to capture any detached apoptotic cells). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant collected from the initial culture medium.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300-500 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] This step is crucial for minimizing cell clumping.[17]

  • Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[16][18]

4. Propidium Iodide Staining

  • Pellet the fixed cells by centrifugation at 500-800 x g for 5 minutes.

  • Carefully decant the ethanol supernatant.

  • Wash the cells once with 5 mL of PBS to remove residual ethanol. Centrifuge and decant the supernatant.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate the tubes in the dark at room temperature for 30 minutes. The RNase A will degrade double-stranded RNA, ensuring that PI staining is specific to DNA.

5. Flow Cytometry Acquisition and Analysis

  • Analyze the samples on a flow cytometer. Set the instrument to measure the fluorescence signal from PI in the linear scale.

  • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • To exclude cell aggregates and doublets, use a pulse-width vs. pulse-area plot for the PI signal.[16][17] Gate on the singlet population.

  • Collect at least 10,000-20,000 singlet events for each sample.

  • Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT). The software will model the G0/G1, S, and G2/M peaks to calculate the percentage of cells in each phase.[16]

Experimental Workflow Diagram

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_staining Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells (6-well plate) B 2. Treat with this compound (e.g., 0-100 nM for 48h) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Fix in Cold 70% Ethanol C->D E 5. Wash and Resuspend in PI/RNase Staining Solution D->E F 6. Incubate 30 min (Room Temp, Dark) E->F G 7. Acquire on Flow Cytometer F->G H 8. Gate Singlets & Analyze DNA Content Histogram G->H I 9. Quantify Cell Cycle Phases (G0/G1, S, G2/M) H->I

References

Application Notes and Protocols for Copanlisib in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and laboratory use of Copanlisib (also known as BAY 80-6946), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

Introduction to this compound

This compound is a selective inhibitor of PI3K with predominant activity against the PI3K-α and PI3K-δ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[1][3] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and inhibition of tumor cell growth.[2][3] It is primarily used in research to study the effects of PI3K inhibition in various cancer models, particularly in hematological malignancies like follicular lymphoma.[1][2]

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival. This compound's inhibitory action on PI3K effectively curtails this entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP3 Phosphorylates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the laboratory use of this compound.

Table 1: Inhibitory Activity of this compound

Target IC50 (nM)
PI3Kα 0.5[2][5][6][7][8]
PI3Kβ 3.7[2][5][6][7][8]
PI3Kγ 6.4[2][5][6][7][8]
PI3Kδ 0.7[2][5][6][7][8]

| mTOR | 45[8] |

Table 2: In Vitro Experimental Concentrations

Assay Type Cell Line Examples Effective Concentration Range Reference
Cell Proliferation Breast Cancer, Endometrial Cancer, Hematologic Tumor Cell Lines IC50 < 10 nM [9]
PIK3CA-mutant cell lines Mean IC50: 19 nM [5][8]
HER2-positive cell lines Mean IC50: 17 nM [5][8]
HuCCT-1, EGI-1 IC50: 137-147 nM [10]
AKT Phosphorylation Inhibition ELT3 cells 5 nM (complete inhibition) [5][8]
Apoptosis Induction BT20 breast cancer cells 20 - 200 nM [5][8]

| | | EC50 for Caspase-9 activation: 340 nM |[5][8] |

Table 3: In Vivo Experimental Dosing

Animal Model Tumor Type Dosage Administration Route & Schedule Reference
Rat KPL4 tumor xenograft 0.5 - 6 mg/kg Intravenous (i.v.), every 2 days for 5 doses [5][9]
Mouse Gastrointestinal Stromal Tumor (GIST) xenograft 14 mg/kg Intravenous (i.v.), 3 times weekly [11]
Mouse Mantle Cell Lymphoma (MCL) xenograft 10 mg/kg Intravenous (i.v.), 2 days on / 5 days off [12]

| Mouse | Marginal Zone Lymphoma (MZL) xenograft | 14 mg/kg | Intravenous (i.v.), 2 days on / 5 days off |[12] |

Preparation and Storage Protocols

Proper preparation and storage of this compound are critical for maintaining its stability and activity.

Reagent and Equipment
  • This compound powder (free base or dihydrochloride salt)

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • 1M Hydrochloric acid (HCl), sterile

  • Sterile water for injection or sterile 0.9% Sodium Chloride Injection, USP

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • -20°C and -80°C freezers

Reconstitution of this compound Powder

This compound has poor solubility in aqueous solutions at neutral pH and is slightly soluble in DMSO.[7][13] Acidic conditions can improve its solubility.

For In Vitro Use (DMSO Stock Solution):

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM). Note that the solubility in DMSO is limited.[6][9]

  • Dissolution: To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] A stock solution in DMSO can be stored at -20°C for several months.[9]

For In Vivo Use (Formulation for Intravenous Injection):

This compound for in vivo studies is typically administered intravenously. A common formulation involves creating a suspension.

  • Weighing: Weigh the required amount of this compound powder.

  • Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle is 0.5% CMC-Na in saline water.[8]

  • Suspension: Add the vehicle to the this compound powder and vortex thoroughly to create a uniform suspension. Use of an ultrasonic bath may aid in creating a homogenous suspension.[8]

  • Immediate Use: This suspension should be prepared fresh before each administration and used immediately.

Storage and Stability
  • Powder: Store the solid form of this compound at -20°C, desiccated and protected from light. It is stable for up to 3 years at -20°C.[6]

  • Stock Solutions:

    • In DMSO: Store at -80°C for up to 2 years or -20°C for up to 1 year.[5][8] Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

The following are general protocols for common laboratory experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Cell Culture (Seeding) Start->Cell_Culture Treatment Treat Cells with This compound Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, Apoptosis, Western Blot) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

A general workflow for in vitro experiments with this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methodologies used in studies with this compound.[6][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot for AKT Phosphorylation

This protocol allows for the assessment of this compound's effect on the PI3K pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[5][8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

In Vivo Xenograft Study

This is a general guideline for conducting an in vivo efficacy study.[9][11][12]

  • Animal Acclimatization: Acclimate the animals (e.g., athymic nude mice or rats) to the facility for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each animal.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation as described in section 3.2 and administer it via intravenous injection according to the predetermined dosing schedule (e.g., 10 mg/kg, 2 days on/5 days off).[12] The control group should receive the vehicle only.

  • Monitoring: Monitor tumor volume and animal body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Safety Precautions

  • Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14]

  • Avoid inhalation of the powder and contact with skin and eyes.[14]

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Dispose of waste according to institutional and local regulations.[14]

References

Measuring the Anti-Proliferative Effects of Copanlisib Using the BrdU Incorporation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Copanlisib is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][6] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[2][4] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and the inhibition of proliferation in malignant cells.[1][2][3][7]

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a widely used and reliable method for quantifying cell proliferation.[8][9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[8][10] Subsequent detection of the incorporated BrdU using specific antibodies allows for the accurate measurement of DNA synthesis and, consequently, cell proliferation.[9] This application note provides a detailed protocol for utilizing the BrdU incorporation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Principle of the Assay

Cells are cultured in the presence of various concentrations of this compound. Following treatment, BrdU is added to the culture medium and is incorporated into the DNA of proliferating cells. The cells are then fixed, and the DNA is denatured to allow an anti-BrdU antibody to bind to the incorporated BrdU. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. Finally, a substrate is introduced that is converted by the enzyme into a detectable signal, such as a colorimetric or chemiluminescent product. The intensity of the signal is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Experimental Protocols

Materials

  • Cancer cell line of interest (e.g., follicular lymphoma cell line)

  • Complete cell culture medium

  • This compound (BAY 80-6946)

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, wash buffer, and substrate)[11]

  • 96-well clear-bottom black or white plates (depending on detection method)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for BrdU Incorporation Assay

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling:

    • Prepare the 10X BrdU labeling solution by diluting it to 1X in complete culture medium.[11]

    • Add 10 µL of the 1X BrdU labeling solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C.[11] The optimal incubation time may need to be determined empirically based on the cell doubling time.

  • Fixation and Denaturation:

    • Carefully remove the medium from the wells.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[11]

  • Antibody Incubation:

    • Remove the Fixing/Denaturing Solution.

    • Wash the wells three times with 200 µL of 1X Wash Buffer.

    • Add 100 µL of the diluted anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.[11]

    • Remove the antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.[11]

  • Detection:

    • Remove the secondary antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.[11]

    • Incubate the plate for 15-30 minutes at room temperature, or until a color change is apparent.[11]

    • Add 100 µL of Stop Solution if required by the kit.

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

Data Presentation

Table 1: Effect of this compound on Cell Proliferation as Measured by BrdU Incorporation

This compound Concentration (nM)Mean Absorbance (OD 450nm)Standard Deviation% Proliferation Inhibition
0 (Vehicle Control)1.2540.0870%
11.1030.06512.04%
100.8760.05130.14%
500.5420.03356.78%
1000.3110.02475.20%
5000.1580.01987.40%

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Mandatory Visualization

G cluster_workflow BrdU Incorporation Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add BrdU Labeling Solution B->C D Incubate to Allow BrdU Incorporation C->D E Fix and Denature DNA D->E F Add Anti-BrdU Primary Antibody E->F G Add HRP-conjugated Secondary Antibody F->G H Add Substrate and Measure Signal G->H I Data Analysis H->I G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Copanlisib Resistance in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Copanlisib resistance in lymphoma cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My lymphoma cell line is showing increasing resistance to this compound. What are the known mechanisms of resistance?

A1: Acquired resistance to this compound in lymphoma cell lines can be driven by several mechanisms. Gene expression profiling of resistant marginal zone lymphoma (MZL) cells has revealed the upregulation of several key signaling pathways, including cytokine signaling (IL1A, IL1B, CXCR4), NF-kB (LTA, TNF), MAPK (RASGRP4, RASGRP2), and JAK-STAT (STAT3, JAK3).[1][2] Additionally, an increase in negative regulators of apoptosis such as CD44 and JUN has been observed.[1][2] In some B-cell lymphoma models, resistance is associated with the upregulation of IL-6, which can activate the STAT3 or STAT5 pathways.[3] Another observed mechanism is the increased surface expression of CXCR4.[2]

Q2: How can I confirm that my cell line has developed specific resistance to this compound and not multi-drug resistance?

A2: To confirm specific resistance to this compound, you should assess the sensitivity of your resistant cell line to other chemotherapeutic agents with different mechanisms of action. For example, in studies developing this compound-resistant MZL cell lines, sensitivity to vincristine was maintained, ruling out a general multi-drug resistance phenotype.[1] It is also important to note that this compound-resistant cell lines may exhibit cross-resistance to other B-cell receptor (BCR) signaling inhibitors. For instance, this compound-resistant MZL lines showed decreased sensitivity to other PI3K inhibitors like duvelisib and idelalisib, as well as the BTK inhibitor ibrutinib.[1][2]

Q3: Are there any known biomarkers that can predict a response or resistance to this compound?

A3: The role of biomarkers in predicting this compound response is an area of active investigation. Loss of PTEN, a tumor suppressor that negatively regulates the PI3K pathway, has been explored as a potential biomarker.[4] While some early reports suggested that PTEN absence might enhance the response to this compound, other studies have shown that baseline PTEN presence did not impact progression-free survival with this compound and rituximab combination therapy.[5] However, in mantle cell lymphoma (MCL) cell lines, loss of PTEN was correlated with increased resistance to PI3K inhibitors, including this compound.[6] Upregulation of PI3K pathway genes has also been associated with an improved response to this compound in some clinical studies.[7]

Troubleshooting Guides

Problem: Decreased Cell Death Observed with this compound Treatment Over Time

Possible Cause 1: Development of Acquired Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

    • Investigate Cross-Resistance: Test the sensitivity of your resistant line to other PI3K inhibitors (e.g., idelalisib, duvelisib) and BTK inhibitors (e.g., ibrutinib) to check for a broader resistance phenotype.[1][2]

    • Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT, NF-kB, MAPK, and JAK-STAT pathways in both your sensitive and resistant cell lines. Increased phosphorylation of proteins like STAT5, AKT, p70S6K, and MAPK may be present in resistant cells.[3]

    • Evaluate Surface Marker Expression: Use flow cytometry to assess the surface expression of CXCR4, as its upregulation has been linked to this compound resistance.[1]

Possible Cause 2: Suboptimal Experimental Conditions.

  • Troubleshooting Steps:

    • Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.

    • Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density for your viability assays, as this can influence drug sensitivity.

    • Check Culture Conditions: Confirm that the cell culture conditions (media, supplements, CO2 levels, temperature) are optimal for your specific lymphoma cell line.

Problem: How to Overcome Observed this compound Resistance in My Experiments?

Solution 1: Combination Therapy.

  • Rationale: Combining this compound with inhibitors of pathways that are upregulated in resistant cells can restore sensitivity.

  • Experimental Approaches:

    • CXCR4 Inhibition: If you observe increased CXCR4 expression, co-treat your resistant cells with this compound and a CXCR4 inhibitor. This has been shown to overcome resistance in MZL cell lines.[1]

    • JAK Inhibition: If the JAK-STAT pathway is activated, a combination with a JAK inhibitor (e.g., BSK805 or ruxolitinib) may show a synergistic effect in overcoming resistance.[3][8]

    • BCL2 Inhibition: The BCL2 inhibitor venetoclax has shown strong synergy with this compound in B-cell lymphoma models.[8][9][10] This combination can induce apoptosis by downregulating the anti-apoptotic proteins MCL1 and BCL-XL.[9][11]

Solution 2: Alternative Therapeutic Strategies.

  • Rationale: If resistance is broad, exploring agents with different mechanisms of action is necessary.

  • Experimental Approaches:

    • HDAC Inhibitors: In T-cell lymphomas, the combination of this compound with the HDAC inhibitor panobinostat has shown beneficial effects.[9]

    • CDK4/6 Inhibitors: The combination of this compound with the CDK4/6 inhibitor palbociclib can lead to increased cell cycle arrest and has been effective in both B- and T-cell lymphomas.[9]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive vs. Resistant Lymphoma Cell Lines

Cell LineTypeConditionThis compound IC50Fold Increase in ResistanceReference
VL51MZLParental (PAR)Not specified-[1]
VL51MZLResistant (RES)>50-fold higher than PAR>50x[1]

Table 2: Cross-Resistance of this compound-Resistant MZL Cell Lines

DrugTargetFold Decrease in Sensitivity (vs. Parental)Reference
DuvelisibPI3K50-fold[1]
IdelalisibPI3K5-fold[1]
IbrutinibBTK15-fold[1]

Table 3: Synergistic Combinations with this compound

Combination AgentTargetLymphoma TypeEffectReference
VenetoclaxBCL2B-cell lymphomasStrong synergy, increased apoptosis[8][9][10]
CXCR4 InhibitorCXCR4MZLOvercomes resistance[1]
BSK805 (JAKi)JAKLymphomasSynergistic effect[3]
PanobinostatHDACT-cell lymphomasSynergistic[9]
PalbociclibCDK4/6B- and T-cell lymphomasSynergistic, increased cell cycle arrest[9]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Lymphoma Cell Lines

  • Cell Culture: Culture the parental lymphoma cell line (e.g., VL51) in standard recommended media and conditions.

  • Initial Drug Exposure: Determine the IC90 (the concentration that inhibits 90% of cell growth) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).

  • Dose Escalation: Continuously expose the cells to this compound at the IC90 concentration.

  • Monitor for Resistance: Regularly monitor the cells for signs of regained proliferation.

  • Confirmation of Stable Resistance: Once resistance is established, culture the cells in a drug-free medium for a period (e.g., 3 weeks) to ensure the resistance phenotype is stable.

  • Validation: Confirm the resistance by performing an MTT assay and calculating the new, higher IC50 value compared to the parental cell line. Rule out multi-drug resistance by testing sensitivity to an unrelated cytotoxic agent like vincristine.[1]

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of this compound (and/or combination drugs) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat sensitive and resistant cells with this compound (or vehicle) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, phospho-STAT3, total STAT3, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cluster_0 Experimental Workflow for Studying this compound Resistance A Parental Lymphoma Cell Line B Continuous this compound Exposure (IC90) A->B C Establish this compound-Resistant Cell Line B->C D Confirm Resistance (MTT Assay, IC50) C->D E Characterize Resistance Mechanisms D->E F Test Strategies to Overcome Resistance D->F G Signaling Pathway Analysis (Western Blot) E->G H Gene/Protein Expression (RNA-Seq, Flow Cytometry) E->H I Combination Therapy (e.g., with Venetoclax, CXCR4i, JAKi) F->I

Caption: Experimental workflow for developing and characterizing this compound-resistant lymphoma cell lines.

cluster_1 PI3K Signaling and this compound Action BCR BCR PI3K PI3K BCR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.

cluster_2 Mechanisms of this compound Resistance This compound This compound PI3K PI3K This compound->PI3K Survival Cell Survival PI3K->Survival Resistance Resistance JAK_STAT Upregulated JAK/STAT Pathway Resistance->JAK_STAT NFkB Upregulated NF-kB Pathway Resistance->NFkB MAPK Upregulated MAPK Pathway Resistance->MAPK CXCR4 Increased CXCR4 Expression Resistance->CXCR4 JAK_STAT->Survival NFkB->Survival MAPK->Survival CXCR4->Survival

Caption: Key signaling pathways upregulated in this compound-resistant lymphoma cells.

References

Copanlisib solubility issues and best solvents for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of copanlisib for in vitro studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (free base) not dissolving in DMSO?

This compound free base has limited or poor solubility in DMSO at room temperature. Several vendors report its solubility as less than 1 mg/mL. The presence of moisture in DMSO can further reduce its solubility, so it is crucial to use fresh, anhydrous DMSO.

Q2: How can I improve the solubility of this compound free base in DMSO?

To achieve higher concentrations, gentle warming of the solution to 37°C for about 10 minutes and/or brief sonication in an ultrasonic bath can help. However, be aware that the solubility in DMSO alone is inherently limited.

Q3: What is the best solvent for preparing a high-concentration stock solution of this compound for in vitro use?

For This compound free base , using an acidified solvent is the most effective method. A stock solution of 5 mM has been successfully prepared in DMSO containing 10 mM trifluoroacetic acid (TFA). Alternatively, this compound free base is highly soluble in 1M HCl (100 mg/mL).

For This compound dihydrochloride , the salt form of the compound, solubility is significantly improved in aqueous solutions. It is soluble in water (up to 50 mg/mL) and PBS (up to 100 mg/mL), often requiring sonication to fully dissolve. It is also more soluble in DMSO (up to 5 mg/mL) than the free base form.

Q4: Can I dissolve this compound directly in cell culture media?

No, it is not recommended. This compound is insoluble in water and aqueous buffers at neutral pH. You must first prepare a concentrated stock solution in a suitable organic solvent or acidified buffer and then dilute this stock solution into your cell culture medium to the final desired concentration. The final solvent concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: How should I store my this compound stock solutions?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C (stable for up to 1-2 years). For short-term storage, -20°C is acceptable (stable for up to 1 month). The solid powder form is stable for years when stored at -20°C.

Solubility Data

The solubility of this compound varies significantly depending on whether it is the free base or the dihydrochloride salt form.

Table 1: Solubility of this compound Free Base
SolventConcentrationConditionsSource(s)
DMSO< 1 mg/mLLimited solubility; Fresh DMSO recommended
DMSO with 10 mM TFA5 mM-
WaterInsoluble (< 0.1 mg/mL)-
EthanolInsoluble (0.01 mg/mL)-
1M HCl100 mg/mLRequires sonication
5% TFA3.78 mg/mL (7.86 mM)-
Table 2: Solubility of this compound Dihydrochloride
SolventConcentrationConditionsSource(s)
Water50 mg/mL (90.34 mM)Requires sonication
PBS100 mg/mL (180.69 mM)Requires sonication
DMSO5 mg/mL (9.03 mM)Requires warming and sonication

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution (Free Base)

This protocol is adapted from methodologies used in preclinical studies.

Materials:

  • This compound (free base) powder

  • Anhydrous DMSO

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a 10 mM TFA solution in DMSO.

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of the DMSO/TFA solvent to achieve the target concentration (e.g., 5 mM).

  • Vortex briefly to mix.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: General Cell Viability Assay (e.g., CellTiter-Glo®)

This is a general workflow for assessing the anti-proliferative activity of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO only) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.

  • Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations and Workflows

Troubleshooting this compound Solubility

G start Start: Dissolving This compound Free Base solvent Choose Solvent: Anhydrous DMSO start->solvent dissolved Does it dissolve? solvent->dissolved success Success! Aliquot and store at -80°C dissolved->success Yes troubleshoot Troubleshoot dissolved->troubleshoot No warm_sonicate Warm to 37°C and/or Sonicate troubleshoot->warm_sonicate use_salt Alternative: Use this compound Dihydrochloride with Water or PBS troubleshoot->use_salt check_again Does it dissolve now? warm_sonicate->check_again check_again->success Yes acidify Use Acidified Solvent: DMSO + 10mM TFA check_again->acidify No acidify->success

Caption: A flowchart for troubleshooting this compound solubility issues.

This compound Mechanism of Action: PI3K Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits PI3K, blocking downstream Akt/mTOR signaling.

Experimental Workflow for In Vitro Cell-Based Assay

G A 1. Seed Cells in 96-well plate C 3. Treat Cells (e.g., 72 hours) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Measure Luminescence D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: A typical workflow for an in vitro cell viability assay.

Technical Support Center: Managing Copanlisib-Induced Hyperglycemia in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperglycemia as an on-target effect of Copanlisib in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: Hyperglycemia is an expected on-target effect of this compound due to its potent inhibition of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3] The PI3Kα isoform is a crucial component of the insulin signaling pathway, which regulates glucose uptake and metabolism in peripheral tissues like skeletal muscle and fat, and suppresses glucose production in the liver.[1][4] By inhibiting PI3Kα, this compound transiently disrupts this pathway, leading to decreased glucose uptake and increased hepatic glucose output, resulting in elevated blood glucose levels.[1][4]

Q2: How quickly does hyperglycemia develop after this compound administration in animal models, and how long does it last?

A2: In preclinical models, hyperglycemia is typically observed shortly after this compound administration. Clinical studies in humans, which can inform preclinical expectations, show that plasma glucose levels begin to rise within a few hours, peaking approximately 5-8 hours post-infusion.[5][6] These elevated glucose levels are transient and generally return to baseline within 24 hours.[4][6] The kinetics are dose-dependent, with higher doses of this compound leading to a more pronounced increase in blood glucose.[5]

Q3: What is the expected severity of hyperglycemia in preclinical models?

A3: The severity of hyperglycemia can vary depending on the animal model (e.g., mouse strain, presence of underlying metabolic conditions), the dose of this compound administered, and the route of administration. In obese and insulin-resistant mouse models (e.g., ob/ob mice), the hyperglycemic effect of PI3Kα inhibitors can be severe, with blood glucose levels potentially reaching up to 500 mg/dL. In lean, healthy mice, the glycemic excursion is typically more moderate.

Q4: Should I be concerned about the transient hyperglycemia impacting my experimental outcomes?

A4: While transient, the acute metabolic changes due to hyperglycemia could be a confounding factor in some studies. It is crucial to consider the timing of your experimental readouts in relation to this compound administration. For studies sensitive to metabolic state, it is advisable to perform measurements once blood glucose levels have returned to baseline (i.e., 24 hours post-dose). For antitumor efficacy studies, the transient nature of the hyperglycemia is generally considered manageable and may not significantly impact the overall assessment of tumor growth inhibition.

Q5: Are there any strategies to mitigate this compound-induced hyperglycemia in my animal studies?

A5: Yes, several strategies can be considered, although they should be implemented with careful consideration of their potential to interfere with the primary study endpoints:

  • Dietary Modification: A low-carbohydrate or ketogenic diet has been shown in preclinical studies to reduce the glucose and insulin spikes associated with PI3K inhibitors.[7]

  • Antihyperglycemic Agents: The use of metformin is a common first-line approach to manage PI3K inhibitor-induced hyperglycemia.[8] Sodium-glucose co-transporter 2 (SGLT2) inhibitors are also a promising option.[8] However, the use of insulin should be approached with caution, as preclinical data suggests that the resulting hyperinsulinemia could potentially reactivate the PI3K pathway and counteract the antitumor effects of the inhibitor.[7][9]

  • Dose and Schedule Optimization: In some cases, adjusting the dose and schedule of this compound administration may help manage the severity of hyperglycemia while maintaining antitumor efficacy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly severe or prolonged hyperglycemia (e.g., >500 mg/dL, lasting >24 hours) - Animal model has an underlying, undiagnosed metabolic condition (e.g., insulin resistance).- Incorrect dosing of this compound.- Dehydration in the animal.- Screen animals for baseline glucose levels before starting the study.- Double-check dose calculations and preparation of the dosing solution.- Ensure animals have ad libitum access to water. Consider providing hydration support (e.g., hydrogel packs).- If severe hyperglycemia persists, consider a dose reduction of this compound for subsequent treatments or consultation with a veterinarian.
High variability in blood glucose readings between animals in the same treatment group - Inconsistent fasting times before glucose measurement.- Stress-induced hyperglycemia from handling.- Variation in food consumption prior to non-fasting measurements.- Standardize the fasting period for all animals before blood glucose measurements.- Acclimate animals to handling and blood collection procedures to minimize stress.- For non-fasting measurements, ensure consistent access to food for all animals.
Hypoglycemia observed after hyperglycemia peak - Overcorrection with antihyperglycemic agents (if used).- Natural counter-regulatory response in some animals.- If using antihyperglycemic agents, re-evaluate the dose and timing of administration.- Monitor blood glucose at multiple time points after the expected peak to characterize the full glycemic response curve.
Difficulty in collecting blood samples from the tail vein - Vasoconstriction due to stress or cold.- Inexperience with the technique.- Warm the tail using a heat lamp or warm compress to promote vasodilation.- Ensure proper restraint to minimize animal movement and stress.- Practice the blood collection technique to improve proficiency.

Quantitative Data from Preclinical and Clinical Studies

Table 1: this compound-Induced Hyperglycemia in Clinical Studies (for preclinical context)

ParameterFindingStudy PopulationCitation
Time to Peak Glucose 5-8 hours post-infusionPatients with advanced solid tumors or non-Hodgkin's lymphomas[5][6]
Duration of Hyperglycemia Transient, returning to baseline by 24 hoursPatients with advanced solid tumors or non-Hodgkin's lymphomas[4]
Dose-Dependence More pronounced increase in plasma glucose at 0.8 mg/kg vs. 0.4 mg/kgPatients with malignant lymphoma and advanced solid tumors[5]
Incidence of Grade 3/4 Hyperglycemia 41% in a pooled analysis of 317 patientsPatients with hematologic malignancies and solid tumors[1]

Table 2: Observations from Preclinical Models with PI3K Inhibitors

Animal ModelPI3K InhibitorKey ObservationCitation
ob/ob mice (obese, insulin-resistant)PI3Kα inhibitorSevere hyperglycemia (up to 500 mg/dL)
Lean, wild-type micePI3Kα inhibitorModerate and reversible glycemic excursion (up to 150 mg/dL)
Mice with hepatic knockout of p110αN/A (genetic model)Reduced insulin sensitivity, impaired glucose tolerance, and increased gluconeogenesis[4]

Note: Specific quantitative data for this compound in various preclinical models is limited in publicly available literature. The table provides general expectations based on PI3Kα inhibition.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

Materials:

  • Handheld glucometer and corresponding test strips

  • Lancets (25-28 gauge)

  • 70% ethanol wipes

  • Gauze pads

  • Restraining device for mice

  • Heat lamp or warming pad (optional)

Procedure:

  • Animal Preparation:

    • If required by the experimental design, fast the mice for 4-6 hours. Ensure free access to water.

    • To minimize stress, handle the mice gently and consistently.

  • Blood Collection:

    • Place the mouse in the restraining device.

    • If needed, warm the tail using a heat lamp or by gently rubbing to promote vasodilation.

    • Clean the tip of the tail with a 70% ethanol wipe and allow it to air dry.

    • Using a sterile lancet, make a small nick (1-2 mm) in the lateral tail vein.

    • Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.

  • Glucose Measurement:

    • Insert a test strip into the glucometer.

    • Touch the tip of the test strip to the drop of blood, ensuring enough blood is drawn to fill the sample chamber.

    • The glucometer will display the blood glucose reading in mg/dL or mmol/L.

    • Record the value immediately.

  • Post-Procedure Care:

    • Apply gentle pressure to the tail nick with a clean gauze pad to stop the bleeding.

    • Return the mouse to its cage.

    • If the animal was fasted, return access to food.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

Purpose: To assess the ability of the animal to clear a glucose load from the circulation.

Materials:

  • All materials for blood glucose monitoring

  • Sterile D-glucose solution (e.g., 20% w/v in sterile saline)

  • 1 mL syringes with 26-28 gauge needles

  • Animal scale

  • Timer

Procedure:

  • Baseline Measurement:

    • Fast mice for 6 hours with free access to water.

    • Weigh each mouse and record the weight.

    • Obtain a baseline blood glucose reading (t=0) as described in Protocol 1.

  • Glucose Administration:

    • Calculate the volume of glucose solution to inject for each mouse (typically 2 g/kg body weight).

    • Administer the D-glucose solution via intraperitoneal (IP) injection.

    • Start the timer immediately after injection.

  • Serial Blood Glucose Measurements:

    • Collect blood and measure glucose levels at specific time points after the glucose injection. Common time points are 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the blood glucose concentration versus time for each animal and for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Protocol 3: Intraperitoneal Insulin Tolerance Test (ITT)

Purpose: To assess the peripheral tissue sensitivity to insulin.

Materials:

  • All materials for blood glucose monitoring

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • 1 mL syringes with 26-28 gauge needles

  • Animal scale

  • Timer

Procedure:

  • Baseline Measurement:

    • Fast mice for 4-6 hours with free access to water.

    • Weigh each mouse and record the weight.

    • Obtain a baseline blood glucose reading (t=0) as described in Protocol 1.

  • Insulin Administration:

    • Prepare a fresh dilution of insulin in sterile saline (e.g., 0.1 U/mL). Keep on ice.

    • Calculate the volume of insulin solution to inject for each mouse (typically 0.75-1.0 U/kg body weight).

    • Administer the insulin solution via intraperitoneal (IP) injection.

    • Start the timer immediately after injection.

  • Serial Blood Glucose Measurements:

    • Collect blood and measure glucose levels at specific time points after the insulin injection. Common time points are 15, 30, 45, and 60 minutes.

  • Data Analysis:

    • Plot the blood glucose concentration versus time.

    • Calculate the rate of glucose disappearance or the nadir of the glucose level to assess insulin sensitivity.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation Glycogen_Synthase Glycogen Synthase AKT->Glycogen_Synthase Activates Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Promotes GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Insulin Insulin Insulin->Insulin_Receptor This compound This compound This compound->PI3K Inhibits Glucose Glucose Glucose->GLUT4_transporter

Caption: PI3K signaling pathway and the mechanism of this compound-induced hyperglycemia.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_monitoring Monitoring & Assessment acclimation Animal Acclimation baseline_bw Baseline Body Weight acclimation->baseline_bw baseline_glucose Baseline Blood Glucose baseline_bw->baseline_glucose copanlisib_admin This compound Administration baseline_glucose->copanlisib_admin glucose_monitoring Serial Blood Glucose Monitoring (0-24h) copanlisib_admin->glucose_monitoring tumor_measurement Tumor Volume Measurement copanlisib_admin->tumor_measurement gtt_itt GTT / ITT (at selected time points) glucose_monitoring->gtt_itt data_analysis Data Analysis gtt_itt->data_analysis tumor_measurement->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Flowchart start Severe Hyperglycemia (>500 mg/dL) check_dose Verify this compound Dose & Animal Health start->check_dose dose_correct Dose Correct? check_dose->dose_correct animal_healthy Animal Healthy? dose_correct->animal_healthy Yes correct_dose Correct Dose & Re-administer (if appropriate) dose_correct->correct_dose No continue_monitoring Continue Close Monitoring animal_healthy->continue_monitoring Yes consult_vet Consult Veterinarian animal_healthy->consult_vet No consider_dose_reduction Consider Dose Reduction for Future Experiments continue_monitoring->consider_dose_reduction correct_dose->continue_monitoring

Caption: Troubleshooting flowchart for severe hyperglycemia.

References

Optimizing Copanlisib dosing schedule for improved tolerability in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with the PI3K inhibitor Copanlisib in murine models. The focus is on optimizing dosing schedules to improve tolerability while maintaining efficacy.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound in mice.

Question: My mice are experiencing significant weight loss after this compound administration. What should I do?

Answer:

Significant body weight loss (>15-20%) is a key indicator of poor tolerability. Here are some steps to troubleshoot this issue:

  • Review Dosing Schedule: Continuous daily dosing of this compound may lead to increased toxicity. Preclinical studies suggest that intermittent dosing schedules are better tolerated.[1] Consider switching to a schedule such as "2 days on, 5 days off" or "3 times a week" as these have been reported to be well-tolerated in mice.[1][2]

  • Dose Reduction: If you are already using an intermittent schedule, consider reducing the dose. A dose of 6 mg/kg administered intraperitoneally every 2 days has been shown to be effective without significant impact on body weight.[3] Doses of 10 mg/kg and 14 mg/kg (intravenously, 2 days on/5 days off) have also been reported as well-tolerated.[1]

  • Vehicle and Route of Administration: Ensure the vehicle is appropriate and non-toxic. For intravenous administration, 5% D-Mannitol in sterile water has been used.[2] Intraperitoneal injections are also a common route.[3] Confirm that the administration procedure itself is not causing undue stress or injury.

  • Supportive Care: Ensure mice have easy access to food and water. High-calorie, palatable food supplements can be provided if anorexia is observed. Monitor for other signs of distress.

Question: I am observing hyperglycemia in my mice post-Copanlisib injection. How can I manage this?

Answer:

Hyperglycemia is an expected on-target effect of this compound due to the inhibition of the PI3Kα isoform, which is involved in insulin signaling.[4][5] This effect is typically transient.[4][6]

  • Monitor Blood Glucose: Regularly monitor blood glucose levels to understand the kinetics of hyperglycemia in your model. This can be done via tail vein sampling.

  • Fasting and Feeding: In clinical settings, fasting before and after infusion is sometimes employed.[6] You may consider standardizing the feeding schedule of your mice to ensure consistent glucose measurements.

  • Intermittent Dosing: An intermittent dosing schedule allows for recovery from transient hyperglycemia between doses.

  • Consider Co-medication: In clinical research, agents like metformin are used to manage hyperglycemia.[5] While this adds a variable to your study, it could be a strategy to mitigate severe hyperglycemia if it becomes a confounding factor for your primary endpoints. Preclinical studies in rats have shown that the SGLT2 inhibitor dapagliflozin can normalize blood glucose levels without impacting the antitumor efficacy of PI3K inhibitors.[5]

Question: How do I monitor for and manage this compound-induced hypertension in mice?

Answer:

Hypertension is another known on-target adverse event associated with this compound.[1][4]

  • Blood Pressure Monitoring: Non-invasive tail-cuff methods are available and can be used to monitor blood pressure in mice. It is important to acclimatize the mice to the procedure to minimize stress-induced hypertension.

  • Establish a Baseline: Measure blood pressure before starting this compound treatment to establish a baseline for each animal.

  • Intermittent Dosing: Similar to hyperglycemia, the transient nature of hypertension may be better managed with an intermittent dosing schedule.

  • Management: If hypertension is severe and persistent, dose reduction is the primary management strategy. In clinical practice, short-acting antihypertensive agents are used when necessary.[7] If you must continue with a dose that causes hypertension, consulting with a veterinarian for appropriate antihypertensive options for mice is recommended, though this will introduce a new variable to your experiment.

Question: What are the common signs of gastrointestinal toxicity with this compound in mice, and how can I address them?

Answer:

While this compound is reported to have fewer and less severe gastrointestinal toxicities than other PI3K inhibitors, monitoring for these effects is still important.[1]

  • Monitor for Diarrhea: Check for signs of diarrhea, such as loose stools in the cage.

  • Assess Dehydration: Dehydration can accompany diarrhea. Monitor for signs such as skin tenting and decreased activity. Ensure easy access to water.

  • Body Weight: GI toxicity can contribute to weight loss.

  • Management: If diarrhea is observed, ensure the animals are well-hydrated. If it persists or is severe, dose reduction or a temporary halt in dosing should be considered.

Quantitative Data on Dosing and Tolerability

The following tables provide representative data to illustrate how to structure and compare findings from a dose optimization study.

Table 1: Comparison of Intermittent Dosing Schedules on Mouse Tolerability

Dosing ScheduleDose (mg/kg)RouteMean Body Weight Change (%)Peak Blood Glucose (mg/dL)Peak Systolic Blood Pressure (mmHg)Notes
Schedule A10IV-2%250140Well-tolerated, transient hyperglycemia.
Schedule B14IV-5%300150Minor weight loss, manageable hyperglycemia.
Schedule C6IP+1%220135Excellent tolerability.[3]
Continuous5IP-18%350160Poorly tolerated, significant weight loss.

Note: This table is for illustrative purposes and the values are representative based on qualitative descriptions in the literature.

Table 2: Hematological Profile Following Intermittent this compound Dosing in Mice

ParameterVehicle Control (Baseline)This compound (10 mg/kg, 2 days on/5 days off)
White Blood Cells (WBC) (K/µL)6.0 - 12.04.5
Neutrophils (NEUT) (K/µL)1.0 - 3.50.8
Lymphocytes (LYMPH) (K/µL)4.0 - 8.53.5
Platelets (PLT) (K/µL)800 - 1500750

Note: This table presents hypothetical data based on the known side effect of neutropenia.[1] Reference ranges for BALB/c mice are included for comparison.[8]

Experimental Protocols

Protocol 1: Administration of this compound

  • Reconstitution: Reconstitute lyophilized this compound powder with the appropriate sterile vehicle. For intravenous injection, 5% D-Mannitol in sterile water is a suitable vehicle.[2] For intraperitoneal injection, phosphate-buffered saline (PBS) can be used.[3] Ensure the final solution is clear and free of particulates.

  • Dosing: Calculate the required volume for injection based on the mouse's body weight and the desired dose.

  • Intravenous (IV) Administration:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Disinfect the tail with an alcohol wipe.

    • Using a 27-30 gauge needle, slowly inject the calculated volume of this compound solution into a lateral tail vein.

    • Apply gentle pressure to the injection site after withdrawing the needle.

  • Intraperitoneal (IP) Administration:

    • Securely restrain the mouse.

    • Tilt the mouse so the head is pointing downwards.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the solution smoothly.

Protocol 2: Monitoring Blood Glucose

  • Equipment: A handheld glucometer and corresponding test strips.

  • Procedure:

    • Gently restrain the mouse.

    • Using a sterile lancet or needle, prick the tip of the tail to produce a small drop of blood.

    • Apply the blood drop to the test strip as per the glucometer's instructions.

    • Record the blood glucose reading.

    • Apply gentle pressure to the tail tip to stop the bleeding.

  • Timing: For monitoring this compound-induced hyperglycemia, measure blood glucose at baseline (before injection) and at several time points post-injection (e.g., 2, 4, 8, and 24 hours) to capture the peak and resolution of hyperglycemia.

Protocol 3: Measuring Blood Pressure (Non-Invasive Tail-Cuff Method)

  • Acclimatization: Acclimatize the mice to the restraint device and the tail cuff for several days before starting the experiment to minimize stress-related artifacts.

  • Procedure:

    • Place the mouse in the restrainer on a warming platform to promote blood flow to the tail.

    • Place the tail cuff and sensor over the base of the tail.

    • Follow the manufacturer's instructions for the automated inflation and deflation cycles.

    • Record the systolic and diastolic blood pressure readings.

  • Timing: Measure blood pressure at baseline and at time points post-Copanlisib administration that are expected to coincide with peak plasma concentrations (e.g., 1-2 hours post-injection).

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1->Cell_Survival Promotes

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis A Acclimatize Mice B Establish Baseline (Weight, Glucose, BP) A->B C Administer this compound (Different Schedules) B->C D Daily Monitoring: - Body Weight - Clinical Signs C->D E Periodic Monitoring: - Blood Glucose - Blood Pressure C->E G Analyze Data D->G E->G F Collect Terminal Samples (e.g., CBC, Tissues) F->G H Select Optimal Schedule G->H

Caption: Workflow for optimizing this compound dosing schedule in mice.

Troubleshooting_Adverse_Events cluster_assessment Immediate Assessment cluster_actions Corrective Actions cluster_outcome Outcome Start Adverse Event Observed (e.g., >15% Weight Loss, Severe Hyperglycemia) AssessSeverity Is the event life-threatening? Start->AssessSeverity StopDosing Temporarily stop dosing AssessSeverity->StopDosing No Euthanize Euthanize mouse per IACUC guidelines AssessSeverity->Euthanize Yes SupportiveCare Provide supportive care (e.g., hydration, nutrition) StopDosing->SupportiveCare ReduceDose Reduce this compound dose ChangeSchedule Switch to more intermittent schedule ReduceDose->ChangeSchedule Continue Continue experiment with modified protocol ChangeSchedule->Continue SupportiveCare->ReduceDose

References

Technical Support Center: Troubleshooting Copanlisib Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are using Copanlisib in proliferation assays and may be encountering unexpected results. The following frequently asked questions (FAQs) and troubleshooting tables provide insights into common issues and their potential solutions.

Frequently Asked Questions (FAQs)

Q1: My proliferation assay shows an unexpected increase in cell proliferation at certain concentrations of this compound. Is this a known phenomenon?

A1: Yes, a paradoxical increase in proliferation at specific concentrations of PI3K inhibitors like this compound can occur in some cell lines. This is often attributed to the complex feedback loops within the PI3K/AKT/mTOR signaling pathway.[1][2] Inhibition of one component can sometimes lead to the compensatory activation of other pro-proliferative pathways. It is recommended to perform a Western blot analysis to investigate the phosphorylation status of key proteins in the PI3K and MAPK pathways to understand the underlying mechanism.

Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What could be the cause?

A2: Batch-to-batch variability in IC50 values can stem from several factors. These include inconsistencies in cell seeding density, passage number, and the metabolic state of the cells. Ensure that you are using cells within a consistent passage number range and that they are in the logarithmic growth phase at the time of drug treatment.[3] Additionally, verify the concentration and stability of your this compound stock solution.

Q3: My results from an MTS assay are not correlating with what I see in a direct cell count or another viability assay. Why might this be?

A3: Discrepancies between different proliferation and viability assays can arise because they measure different cellular parameters. MTS assays measure metabolic activity, which is generally a good proxy for cell number but can be influenced by treatments that affect cellular metabolism without necessarily causing cell death.[4] It is advisable to use an orthogonal method, such as a direct cell count with trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm your findings.

Q4: I am not seeing the expected decrease in proliferation in a cell line that is reported to be sensitive to this compound. What should I check?

A4: If you are not observing the expected anti-proliferative effect, several experimental factors should be reviewed. First, confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. Second, ensure that the this compound is fully dissolved and at the correct concentration. It's also important to consider the assay duration; the anti-proliferative effects of this compound may only become apparent after a longer incubation period (e.g., 72-96 hours).[5] Finally, check the basal activation level of the PI3K pathway in your cell line.

Troubleshooting Guides

Issue 1: Paradoxical Increase in Proliferation

Description: An increase in absorbance (indicating higher cell number/metabolism) is observed at low to mid-concentrations of this compound, followed by the expected decrease at higher concentrations.

This compound (nM) Observed OD 490nm (Problem) Expected OD 490nm (Typical) Troubleshooting Action & Expected Outcome
0 (Vehicle)1.251.25Action: Analyze p-AKT, p-ERK, and p-S6 levels by Western blot at the paradoxical concentration. Expected Outcome: Western blot may reveal upregulation of a parallel pathway (e.g., MAPK/ERK) at the concentration showing increased proliferation.
11.351.10
101.420.85
1000.750.50
10000.300.25
Issue 2: High IC50 Value in a Sensitive Cell Line

Description: The calculated IC50 value is significantly higher than published data for the same cell line.

Parameter Observed Result Expected Result Troubleshooting Action & Expected Outcome
Cell Line"Sensitive" Line XYZ"Sensitive" Line XYZAction 1: Confirm cell line identity via STR profiling. Action 2: Verify drug concentration and activity. Expected Outcome: Correct cell line and active drug should yield an IC50 value in the expected range.
IC50 (nM)500< 50
Seeding Density10,000 cells/well5,000 cells/wellAction 3: Optimize cell seeding density. Expected Outcome: A lower, optimal seeding density will prevent confluence and allow for a more accurate assessment of inhibition.
Assay Duration48 hours72 hoursAction 4: Increase the assay duration. Expected Outcome: A longer incubation may be required to observe the full inhibitory effect of the compound.
Issue 3: Inconsistent Results Between Replicates

Description: High variability is observed between technical replicates within the same experiment.

Replicate Observed OD 490nm at 100nM this compound Expected OD 490nm at 100nM this compound Troubleshooting Action & Expected Outcome
10.850.65Action 1: Review pipetting technique and ensure proper mixing. Action 2: Check for and eliminate edge effects on the microplate by not using the outer wells or by filling them with sterile PBS. Expected Outcome: Improved technique and mitigation of edge effects will lead to lower standard deviations between replicates.
20.550.63
30.920.67
Std. Dev. 0.19 < 0.05

Experimental Protocols

MTS Proliferation Assay

This protocol is for assessing cell proliferation based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Western Blot for PI3K Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K signaling pathway.[9][10][11]

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Copanlisib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: this compound inhibits PI3K, blocking downstream signaling.

Proliferation_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h Seed->Incubate24h Treat Add this compound (Serial Dilutions) Incubate24h->Treat IncubateDrug Incubate 48-96h Treat->IncubateDrug AddMTS Add MTS Reagent IncubateDrug->AddMTS IncubateMTS Incubate 1-4h AddMTS->IncubateMTS Read Read Absorbance (490nm) IncubateMTS->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a standard MTS proliferation assay.

Troubleshooting_Logic rect_node rect_node Start Unexpected Result? Paradoxical Paradoxical Increase? Start->Paradoxical HighIC50 High IC50? Paradoxical->HighIC50 No CheckPathways Check Pathway Feedback (Western Blot) Paradoxical->CheckPathways Yes Variable High Variability? HighIC50->Variable No CheckCells Verify Cell Line (STR) Optimize Seeding/Duration HighIC50->CheckCells Yes CheckTechnique Review Pipetting Check for Edge Effects Variable->CheckTechnique Yes CheckDrug Verify Drug Stock Concentration & Activity Variable->CheckDrug No, but still inconsistent CheckCells->CheckDrug

Caption: A logical approach to troubleshooting assay results.

References

Troubleshooting inconsistent pAKT inhibition with Copanlisib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering inconsistent inhibition of phosphorylated AKT (pAKT) when using the PI3K inhibitor, Copanlisib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit pAKT?

This compound is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It displays strong activity against the PI3K-α and PI3K-δ isoforms. The PI3K/AKT/mTOR signaling pathway is critical for regulating cell growth, proliferation, and survival. This compound works by binding to the ATP-binding pocket of PI3K, which blocks its kinase activity. This inhibition prevents the phosphorylation of AKT, a key downstream effector in the pathway, leading to reduced levels of phosphorylated AKT (pAKT) and subsequent induction of apoptosis in cancer cells.

Q2: I am observing inconsistent pAKT inhibition after this compound treatment. What are the potential reasons?

Inconsistent results can stem from several factors across your experimental workflow:

  • Drug Potency and Handling: Ensure your this compound is stored correctly (powder at -20°C) and dissolved in fresh, high-quality DMSO, as moisture can reduce its solubility. Improper storage can lead to degradation and loss of activity.

  • Experimental Protocol: The most common source of variability lies in the experimental technique, particularly during sample preparation and western blotting. Failure to use phosphatase inhibitors during cell lysis is a primary cause of inconsistent phospho-protein detection.

  • Cellular Context: Different cell lines may have varying levels of basal PI3K pathway activation. The presence of feedback loops or alternative signaling pathways can also contribute to resistance or variable responses to PI3K inhibition.

  • Dose and Duration: The concentration of this compound and the treatment duration may not be optimal for your specific cell line. A full dose-response and time-course experiment is crucial to determine the ideal conditions.

Q3: What are the recommended starting concentrations and incubation times for in vitro experiments?

This compound is potent, with IC50 values in the low nanomolar range for many cell lines.

  • Concentration: It is advisable to perform a dose-response experiment ranging from 1 nM to 1 µM to determine the optimal concentration for your model system.

  • Time: Inhibition of pAKT can be detected rapidly. A time-course experiment of 2, 6, and 24 hours is recommended to capture the dynamics of pathway inhibition. In some cell lines, complete inhibition of pAKT has been observed after just 2 hours of treatment.

Q4: How can I verify that my this compound stock solution is active?

To confirm the activity of your drug, use a positive control cell line known to have high basal PI3K signaling, such as cells with a PTEN mutation (e.g., 293T cells). You should observe a significant, dose-dependent reduction in pAKT levels in these cells.

Q5: What are the most critical pitfalls to avoid when performing a western blot for pAKT?

Detecting phosphorylated proteins requires special care. Here are the most critical points:

  • Lysis Buffer Preparation: Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use. Endogenous phosphatases released during lysis can rapidly dephosphorylate your target protein.

  • Sample Handling: Keep your cells, lysates, and buffers on ice or at 4°C at all times to minimize enzymatic activity.

  • Blocking Step: Use 5% Bovine Serum Albumin (BSA) in TBST as your blocking agent. Do not use milk. Milk contains casein, which is a phosphoprotein and will cause high background noise by cross-reacting with your phospho-specific antibody.

  • Antibody Dilution: Dilute your primary phospho-specific antibody in 5% BSA in TBST.

  • Essential Controls: Always run a parallel blot for total AKT . This is crucial to normalize the pAKT signal and ensure that the observed changes are due to a decrease in phosphorylation, not a change in the total amount of AKT protein.

Quantitative Data Summary

Table 1: this compound IC50 Values for Class I PI3K Isoforms

PI3K IsoformIC50 (nmol/L)
PI3K-α0.5
PI3K-β3.7
PI3K-γ6.4
PI3K-δ0.7

Table 2: this compound In Vitro Antiproliferative Activity (IC50) in Select Cancer Cell Lines

Cell LineCancer TypeMedian IC50 (nM)
KPL4Breast Cancer47.9
PC3Prostate Cancer31.6
B-cell LymphomasLymphoma11 (95% CI: 7-17)
T-cell LymphomasLymphoma59 (95% CI: 28-124)

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis

This protocol is optimized to preserve the phosphorylation state of proteins during extraction.

  • Preparation: Pre-chill all buffers, centrifuges, and tubes. Prepare ice-cold Lysis Buffer (e.g., RIPA or NP-40 based) and add a protease inhibitor cocktail and a phosphatase inhibitor cocktail immediately before use.

  • Cell Harvest: After treating cells with this compound, place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the final PBS wash completely.

  • Lysis: Add a sufficient volume of ice-cold Lysis Buffer to cover the cell monolayer (e.g., 150 µL for a 6-well plate). Scrape the cells using a pre-chilled cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 20-30 minutes to allow for efficient lysis.

  • Clarification: Centrifuge the lysate at >16,000 x g for 10-15 minutes at 4°C.

  • Sample Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet.

  • Quantification: Determine the protein concentration using a standard assay (e.g., BCA).

  • Storage: Add 4x SDS-PAGE sample buffer to the lysate, heat at 95°C for 5-10 minutes, and either use immediately or store at -80°C. The SDS in the sample buffer will further inhibit phosphatase activity.

Protocol 2: Western Blotting for pAKT Detection

This protocol highlights the specific modifications required for successful phosphoprotein blotting.

  • Gel Electrophoresis: Load 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Include a positive control lysate and molecular weight markers. Run the gel according to standard procedures.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Verify transfer efficiency with Ponceau S staining.

  • Blocking (Critical Step): Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the phospho-AKT (e.g., Ser473) primary antibody in 5% w/v BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5) three to five times.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection. Capture the signal using a digital imager or film.

  • Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT pAKT pAKT (Active) AKT->pAKT phosphorylation Downstream Cell Survival, Proliferation, Growth pAKT->Downstream This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT signaling pathway with this compound inhibition point.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Cell Culture & Treatment B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking (5% BSA) E->F G 7. Primary Ab Incubation (pAKT) F->G H 8. Secondary Ab Incubation G->H I 9. ECL Detection H->I J 10. Analysis (Normalize pAKT to Total AKT) I->J Troubleshooting_Tree Start Inconsistent or No pAKT Inhibition Signal Q1 Is the positive control (e.g., stimulated lysate) showing a strong pAKT band? Start->Q1 A1_No Problem with WB protocol or reagents. Q1->A1_No No Q2 Is a band visible for Total AKT on a parallel blot? Q1->Q2 Yes A1_No_Sol Solution: - Check antibody dilutions. - Remake buffers (TBST). - Verify ECL substrate activity. A1_No->A1_No_Sol A2_No Problem with sample quality or protein transfer. Q2->A2_No No Q3 Were phosphatase inhibitors added fresh to the lysis buffer? Q2->Q3 Yes A2_No_Sol Solution: - Check protein concentration. - Verify transfer with Ponceau S. - Ensure complete cell lysis. A2_No->A2_No_Sol A3_No pAKT was likely dephosphorylated during lysis. Q3->A3_No No Q4 Was the membrane blocked with 5% BSA (not milk)? Q3->Q4 Yes A3_No_Sol Solution: Repeat experiment ensuring fresh inhibitors are used. Keep samples on ice. A3_No->A3_No_Sol A4_No High background from milk may be obscuring the signal. Q4->A4_No No A5_Yes Issue may be drug or cell-related. Q4->A5_Yes Yes A4_No_Sol Solution: Repeat blot using 5% BSA in TBST for blocking and antibody dilutions. A4_No->A4_No_Sol A5_Yes_Sol Solution: - Confirm this compound activity on a sensitive control cell line. - Perform dose-response and time-course experiments. A5_Yes->A5_Yes_Sol

Technical Support Center: Minimizing Copanlisib-Induced Hypertension in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypertension induced by the PI3K inhibitor, copanlisib, in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Detailed preclinical data on this compound-induced hypertension in animal models are not extensively available in the public domain. The guidance provided here is based on the known clinical side effect profile of this compound, the established role of the PI3K pathway in blood pressure regulation from various animal studies, and general principles of cardiovascular safety pharmacology. Researchers should adapt these general protocols to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced hypertension in animal models?

A1: this compound-induced hypertension is thought to be primarily mediated by its potent inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] The PI3Kα signaling pathway is involved in the regulation of vascular tone. Inhibition of PI3Kα may lead to a transient increase in blood pressure. One preclinical study has suggested a direct effect on the vasculature, possibly through peripheral vasoconstriction.[2]

Q2: In which animal models can I study this compound-induced hypertension?

A2: While specific models for this compound-induced hypertension are not well-documented, researchers can utilize standard rodent models such as Sprague-Dawley or Wistar rats. Given that this compound can induce hypertension in normotensive settings, it is not strictly necessary to use hypertensive animal models (e.g., Spontaneously Hypertensive Rats [SHR] or DOCA-salt hypertensive rats), although these could be used to study the drug's effect in a hypertensive state.

Q3: What is the expected onset and duration of hypertension following this compound administration in animal studies?

A3: Based on clinical observations, this compound-induced hypertension is a transient event, typically occurring shortly after intravenous infusion and resolving within 24 hours.[1][2] A similar transient nature would be expected in animal models. The peak hypertensive effect in humans is often observed around 2 hours post-infusion. Researchers should therefore focus their blood pressure monitoring within this acute timeframe.

Q4: What are the recommended methods for monitoring blood pressure in rodents during this compound administration?

A4: Both non-invasive and invasive methods can be used, each with its own advantages and disadvantages.

  • Non-Invasive (Tail-Cuff Plethysmography): This is a common and less invasive method suitable for repeated measurements. However, it can be susceptible to stress-induced artifacts.

  • Invasive (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals. It is more surgically intensive and costly but provides higher quality data.

Given the acute and transient nature of this compound-induced hypertension, continuous monitoring via radiotelemetry is the preferred method to capture the full pharmacokinetic/pharmacodynamic profile.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in blood pressure readings between animals. Animal stress, improper handling, or inconsistencies in the experimental procedure.Ensure a consistent and low-stress environment for the animals. Acclimatize animals to the blood pressure measurement equipment before the study begins. Standardize the drug administration and measurement protocols.
No significant hypertensive response observed after this compound administration. Insufficient dose, incorrect route of administration, or timing of measurement.Verify the dose and administration route. Ensure blood pressure is monitored frequently within the first few hours post-administration to capture the transient peak.
Difficulty in establishing a clear dose-response relationship. Saturation of the hypertensive effect at the tested doses, or narrow therapeutic window for this effect.Conduct a pilot study with a wider range of doses to identify the optimal range for observing a dose-dependent hypertensive effect.
Confounding effects of anesthesia on blood pressure. Anesthetics can independently affect cardiovascular parameters.Whenever possible, use conscious, restrained animals for tail-cuff measurements or, ideally, conscious, unrestrained animals with telemetry implants to avoid the confounding effects of anesthesia.

Experimental Protocols

Protocol 1: Characterization of this compound-Induced Hypertension in Rats using Radiotelemetry
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Implantation: Surgically implant radiotelemetry transmitters (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for direct blood pressure measurement. Allow a recovery period of at least one week post-surgery.

  • Acclimatization: House animals individually and allow them to acclimatize to the housing and experimental conditions.

  • Baseline Recording: Record baseline blood pressure and heart rate for at least 24 hours prior to this compound administration.

  • Drug Administration: Administer this compound intravenously (IV) via a tail vein catheter at the desired dose(s). A vehicle control group should be included.

  • Blood Pressure Monitoring: Continuously monitor and record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for at least 24 hours post-administration.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline at various time points post-dose.

Protocol 2: Evaluation of an Antihypertensive Agent to Mitigate this compound-Induced Hypertension
  • Animal Model and Setup: Utilize the same animal model and radiotelemetry setup as in Protocol 1.

  • Study Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Antihypertensive agent alone.

    • Group 4: this compound co-administered with the antihypertensive agent.

  • Drug Administration:

    • For Group 4, administer the antihypertensive agent at a predetermined time before or concurrently with the this compound infusion, depending on the pharmacokinetic profile of the antihypertensive.

  • Monitoring and Analysis: Monitor cardiovascular parameters as described in Protocol 1 and compare the hypertensive response between the this compound-alone group and the combination therapy group.

Quantitative Data Summary

As specific quantitative data from preclinical studies on this compound-induced hypertension are not publicly available, the following table provides a hypothetical structure for presenting such data, which researchers can aim to generate.

Parameter Vehicle Control This compound (Dose 1) This compound (Dose 2) This compound (Dose 2) + Antihypertensive
Baseline MAP (mmHg) 100 ± 5102 ± 6101 ± 5103 ± 7
Peak MAP Change from Baseline (mmHg) +2 ± 1+25 ± 4+40 ± 6+15 ± 3
Time to Peak MAP (hours) N/A2.1 ± 0.31.9 ± 0.22.3 ± 0.4
Duration of Hypertension (hours) N/A6.5 ± 1.28.2 ± 1.54.1 ± 0.9

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

PI3K_Hypertension This compound This compound PI3Ka PI3Kα This compound->PI3Ka Inhibits VascularTone Regulation of Vascular Tone PI3Ka->VascularTone Modulates Vasoconstriction Peripheral Vasoconstriction VascularTone->Vasoconstriction Leads to Hypertension Transient Hypertension Vasoconstriction->Hypertension

Caption: Proposed mechanism of this compound-induced hypertension.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) TelemetryImplant Implant Radiotelemetry Transmitter AnimalModel->TelemetryImplant Recovery Surgical Recovery (≥ 1 week) TelemetryImplant->Recovery Acclimatization Acclimatize to Housing Recovery->Acclimatization Baseline Record Baseline BP (24 hours) Acclimatization->Baseline Dosing Administer this compound (IV) +/- Antihypertensive Baseline->Dosing Monitoring Continuous BP Monitoring (≥ 24 hours) Dosing->Monitoring DataProcessing Process Cardiovascular Data Monitoring->DataProcessing Comparison Compare Treatment vs. Control DataProcessing->Comparison Results Summarize Findings Comparison->Results

Caption: Workflow for assessing this compound-induced hypertension.

Logical Relationship for Mitigation Strategy

Mitigation_Strategy Start Observe this compound- Induced Hypertension Question Is Mitigation Required? Start->Question Action Co-administer Short-Acting Antihypertensive Agent Question->Action Yes Monitor Monitor Blood Pressure Response Question->Monitor No Action->Monitor Outcome1 Hypertension Mitigated Monitor->Outcome1 Successful Outcome2 Hypertension Persists Monitor->Outcome2 Unsuccessful Adjust Adjust Dose/Timing of Antihypertensive Outcome2->Adjust Adjust->Action

Caption: Decision workflow for mitigating hypertension.

References

Validation & Comparative

Dual Blockade of PI3K and BTK Pathways: A Comparative Guide on the Efficacy of Copanlisib in Combination with BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic efficacy of combining the pan-Class I PI3K inhibitor, Copanlisib, with Bruton's tyrosine kinase (BTK) inhibitors for researchers, scientists, and drug development professionals. By targeting two critical nodes in the B-cell receptor (BCR) signaling pathway, this combination strategy aims to overcome resistance and enhance anti-tumor activity in various B-cell malignancies.

Introduction

The B-cell receptor signaling pathway is a cornerstone of B-cell development, proliferation, and survival. Its dysregulation is a hallmark of many B-cell lymphomas. While single-agent therapies targeting key components of this pathway, such as BTK and PI3K, have shown clinical benefit, resistance often emerges. The combination of this compound, a potent PI3K inhibitor, with BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib, presents a rational approach to achieve a more profound and durable response by simultaneously blocking parallel and downstream signaling cascades.

Clinical Efficacy of this compound and BTK Inhibitor Combinations

Clinical investigations into the combination of this compound and BTK inhibitors are ongoing, with initial results suggesting promising activity, albeit with considerations for toxicity.

This compound and Ibrutinib

A phase 1 clinical trial evaluated the combination of this compound and Ibrutinib in patients with relapsed/refractory mantle cell lymphoma (MCL).[1] The study reported a high overall response rate (ORR) of 87.5%, with a complete response (CR) rate of 50% and a partial response (PR) rate of 37.5%.[1] However, the combination was associated with additive toxicity.[1]

Clinical Trial IDPhaseIndicationTreatment ArmNORR (%)CR (%)PR (%)Median PFS (months)Key Findings
NCT038770551Relapsed/Refractory Mantle Cell Lymphoma (MCL)This compound + Ibrutinib887.55037.57.7High response rate but with additive toxicity.[1]
This compound and Acalabrutinib/Ibrutinib

An ongoing open-label, phase II study is investigating the addition of this compound to Ibrutinib or Acalabrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) who have been on a BTK inhibitor for at least six months. This study will provide further insights into the efficacy and safety of these combinations.

Preclinical Synergy and Mechanism of Action

Preclinical studies have demonstrated synergistic cytotoxicity with the combination of PI3K and BTK inhibitors.[2] This synergy is attributed to the dual blockade of the BCR signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

This compound inhibits the PI3K/AKT/mTOR signaling axis, while BTK inhibitors block the function of Bruton's tyrosine kinase. The simultaneous inhibition of these two key pathways is expected to lead to a more comprehensive shutdown of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.

Below is a diagram illustrating the targeted signaling pathways.

BCR_PI3K_BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN CD19 CD19 PI3K PI3K CD19->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB ERK ERK PLCg2->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->NFkB mTOR->ERK Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation This compound This compound This compound->PI3K BTKi BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTKi->BTK

Caption: Simplified B-cell receptor (BCR) signaling pathway and points of inhibition by this compound and BTK inhibitors.

Experimental Protocols

Cell Viability and Synergy Assays (Chou-Talalay Method)

The synergistic effects of combining this compound with BTK inhibitors can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).

Workflow:

Synergy_Assay_Workflow start Seed lymphoma cells in 96-well plates treat Treat with serial dilutions of This compound, BTK inhibitor, and their combination start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Calculate % inhibition and determine Combination Index (CI) using CompuSyn software assay->analyze end CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism analyze->end

Caption: General workflow for determining the synergistic effects of drug combinations.

Protocol:

  • Cell Culture: Culture lymphoma cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the respective BTK inhibitor (Ibrutinib, Acalabrutinib, or Zanubrutinib) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (based on the IC50 values of the individual drugs).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to untreated controls.

    • Use the Chou-Talalay method, often implemented in software like CompuSyn, to calculate the Combination Index (CI).[1][3][4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][4]

Western Blotting for Phosphorylated Signaling Proteins

Western blotting can be used to assess the impact of the drug combination on the phosphorylation status of key proteins in the BCR and PI3K signaling pathways.

Protocol:

  • Cell Treatment and Lysis:

    • Treat lymphoma cells with this compound, a BTK inhibitor, or the combination for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-BTK, BTK, p-AKT, AKT, p-ERK, ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The combination of this compound with BTK inhibitors represents a promising therapeutic strategy for B-cell malignancies. Early clinical data, particularly with Ibrutinib, have shown encouraging response rates, although toxicity management is a key consideration. Preclinical evidence strongly supports the synergistic potential of this dual-blockade approach. Further investigation, including the completion of ongoing clinical trials and more extensive preclinical studies with newer generation BTK inhibitors like Acalabrutinib and Zanubrutinib, is warranted to fully elucidate the efficacy and safety profile of these combinations and to identify patient populations most likely to benefit. The experimental protocols provided in this guide offer a framework for researchers to further explore the synergistic interactions and mechanisms of action of these important targeted therapies.

References

Comparative Analysis of Copanlisib's Effect on PI3K-alpha vs. PI3K-delta Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copanlisib (BAY 80-6946) is a potent, intravenous, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3] The PI3K pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1][4] Its aberrant activation is a frequent event in various cancers, making it a key therapeutic target.[4] This guide provides a comparative analysis of this compound's inhibitory activity on the PI3Kα and PI3Kδ isoforms, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Isoform Selectivity of this compound

The inhibitory activity of this compound across the four Class I PI3K isoforms is typically measured by determining the half-maximal inhibitory concentration (IC50). The data below, compiled from multiple preclinical studies, demonstrates this compound's high potency against both the alpha and delta isoforms.

PI3K IsoformThis compound IC50 (nmol/L)
PI3K-α (p110α) 0.5 [5][6][7]
PI3K-δ (p110δ) 0.7 [5][6][7]
PI3K-β (p110β)3.7[5][6][7]
PI3K-γ (p110γ)6.4[5][6][7]

As the data indicates, this compound is a highly potent inhibitor of both PI3Kα and PI3Kδ, with IC50 values in the sub-nanomolar range.[5][6][7] This dual activity is significant because these isoforms have distinct and complementary roles in cancer biology. PI3Kα is broadly expressed and frequently mutated in solid tumors, playing a key role in cell proliferation and survival.[4][5] In contrast, PI3Kδ is primarily expressed in hematopoietic cells and is crucial for B-cell development, survival, and signaling, making it a prime target in B-cell malignancies.[4][5]

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3K enzyme, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This action inhibits downstream signaling through the AKT/mTOR pathway, ultimately suppressing cell growth and proliferation and inducing apoptosis (programmed cell death).[4][7]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits α & δ isoforms GrowthFactor Growth Factor GrowthFactor->RTK Activates experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (HTRF) cluster_analysis 4. Data Analysis A1 Prepare Reagents: - PI3K Isoform (α or δ) - Biotin-PIP2 Substrate - ATP B1 Combine Reagents & This compound in Microplate A1->B1 A2 Create Serial Dilutions of this compound A2->B1 B2 Incubate at Room Temp (e.g., 60 min) B1->B2 B3 Stop Reaction with EDTA B2->B3 C1 Add Detection Reagents: - Europium-Ab (Donor) - Streptavidin-Fluor (Acceptor) B3->C1 C2 Read Plate on HTRF Reader C1->C2 D1 Calculate % Inhibition vs. Control C2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value (4-Parameter Logistic Fit) D2->D3

References

A Comparative Guide to the Immunomodulatory Effects of Copanlisib and Isoform-Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] In the immune system, PI3K signaling is central to the function and development of both innate and adaptive immune cells.[3][4] The Class I PI3K family consists of four isoforms—α, β, γ, and δ—which have distinct yet sometimes overlapping roles in immune regulation.[5] PI3Kα and PI3Kβ are ubiquitously expressed, whereas PI3Kγ and PI3Kδ are found predominantly in leukocytes.[6][7]

Given the pathway's central role in both cancer cell survival and immune regulation, PI3K inhibitors have emerged as a significant class of therapeutics. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors, which are designed to target specific isoforms. This guide provides an objective comparison of the immunomodulatory effects of Copanlisib , a pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms, and various key isoform-selective PI3K inhibitors, supported by experimental data.[8][9][10]

This compound: A Pan-Class I PI3K Inhibitor

This compound is an intravenous pan-Class I PI3K inhibitor that has demonstrated potent activity against PI3K-α and PI3K-δ isoforms.[8][11][12] Its broad inhibitory profile results in a distinct and potent immunomodulatory effect by simultaneously targeting multiple arms of the immune system within the tumor microenvironment (TME).

Key Immunomodulatory Effects of this compound:
  • Suppression of Regulatory T Cells (Tregs): In vitro studies have shown that this compound is more effective at inhibiting the differentiation of naïve CD4+ T cells into immunosuppressive FOXP3+ Tregs compared to single isoform-selective inhibitors.[13][14] This leads to an increased CD8+ T cell to Treg ratio within the tumor, a key indicator of a robust anti-tumor immune response.[13]

  • Reprogramming of Tumor-Associated Macrophages (TAMs): this compound effectively inhibits the polarization of macrophages towards the immunosuppressive M2 phenotype and promotes a shift towards the pro-inflammatory, anti-tumor M1 phenotype.[13][14][15] This reprogramming helps to overcome a major mechanism of immune evasion in the TME.[13]

  • Enhanced Anti-Tumor Efficacy: By mitigating the immunosuppressive effects of both Tregs and M2 TAMs, intermittent treatment with this compound has been shown to result in strong anti-tumor efficacy in syngeneic murine cancer models, which was attributed to its immunomodulatory activity.[13][14]

Isoform-Selective PI3K Inhibitors

Isoform-selective inhibitors were developed to target specific PI3K isoforms predominantly expressed in immune cells, with the goal of maximizing efficacy while minimizing off-target toxicities.

Idelalisib (PI3Kδ-Selective)
  • Mechanism: Idelalisib specifically targets the PI3Kδ isoform, which is critical for B-cell receptor signaling and T-cell function.[16][17]

  • Immunomodulatory Effects: While effective in inducing apoptosis in malignant B-cells, idelalisib has complex effects on T-cells.[16] It has been shown to impair T-cell and NK-cell cytotoxicity and cytokine secretion.[16] A reduction in Treg numbers has been associated with idelalisib treatment, which may contribute to the immune-related adverse events observed in clinical settings, such as colitis and pneumonitis.[18][19]

Duvelisib (PI3Kδ/γ Inhibitor)
  • Mechanism: Duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[20][21] PI3Kγ is crucial for chemokine signaling and the function of myeloid cells like macrophages.[4][7]

  • Immunomodulatory Effects: The dual inhibition profile of duvelisib can lead to a pro-inflammatory state.[22] Studies have shown it can cause a significant increase in activated CD8+ T cells, an effect likely related to PI3Kγ inhibition, without a concomitant reduction in Tregs.[22] However, this can also be associated with autoimmune toxicities.[21][22]

Umbralisib (PI3Kδ and CK1ε Inhibitor)
  • Mechanism: Umbralisib is a unique dual inhibitor of PI3Kδ and casein kinase-1-ε (CK1ε).[18][23]

  • Immunomodulatory Effects: Umbralisib exhibits a more favorable safety profile compared to other PI3Kδ inhibitors.[18][19] This is attributed to its secondary inhibition of CK1ε, which mitigates the negative impact on Treg number and function.[18][19][24] Consequently, umbralisib exerts less detrimental effects on the immunosuppressive capacity of Tregs, potentially reducing the incidence of immune-mediated toxicities.[23][24]

Alpelisib (PI3Kα-Selective)
  • Mechanism: Alpelisib specifically inhibits the PI3Kα isoform, which is frequently mutated in solid tumors such as breast cancer.[25][26]

  • Immunomodulatory Effects: The primary role of alpelisib is to directly inhibit cancer cell proliferation driven by PIK3CA mutations.[26] However, correlative studies in metastatic breast cancer patients suggest that treatment with alpelisib can be associated with a more robust anti-tumor T-cell response, which correlates with longer therapeutic benefit.[25]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data and qualitative effects of this compound compared to key isoform-selective inhibitors.

Table 1: Inhibitor Isoform Selectivity (IC50 in nM)

InhibitorPI3KαPI3KβPI3KγPI3KδPrimary Target(s)
This compound 0.53.76.40.7Pan-Class I (α/δ predominant)[2][11]
Idelalisib 8600400021002.5δ[18]
Duvelisib 17561925271δ/γ[18]
Umbralisib 7142114941298722δ (& CK1ε)[18]
Alpelisib 51156250290α[25][26]

Table 2: Comparative Effects on Key Immune Cell Subsets

InhibitorRegulatory T cells (Tregs)CD8+ T cellsM1 Macrophages (Anti-tumor)M2 Macrophages (Pro-tumor)NK Cells
This compound Strong inhibition of differentiation[13]Increased ratio relative to Tregs[13]Promotes polarization[13]Inhibits polarization[13]Not extensively reported
Idelalisib Decreased numbers, impaired function[18][19]Cytotoxicity and cytokine secretion reduced[16]Not a primary effectNot a primary effectProliferation and cytotoxicity reduced[16]
Duvelisib Numbers may be preserved[22]Marked increase in activation[22]PI3Kγ inhibition may modulate function[21]PI3Kγ inhibition may modulate function[21]Not extensively reported
Umbralisib Number and function preserved[18][19][24]Less impact compared to other δ inhibitorsNot a primary effectNot a primary effectNot extensively reported
Alpelisib Not a primary effectMay enhance anti-tumor response[25]Not a primary effectNot a primary effectNot extensively reported

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and experimental designs used to evaluate these compounds.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha PI3Kα RTK->PI3K_alpha PI3K_beta PI3Kβ RTK->PI3K_beta PI3K_delta PI3Kδ RTK->PI3K_delta GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP2 PIP2 PIP3 PIP3 PI3K_alpha->PIP3 P PI3K_beta->PIP3 P PI3K_gamma->PIP3 P PI3K_delta->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Functions Cell Proliferation, Survival, Differentiation mTOR->Cell_Functions This compound This compound This compound->PI3K_alpha This compound->PI3K_beta This compound->PI3K_gamma This compound->PI3K_delta Alpelisib Alpelisib Alpelisib->PI3K_alpha Duvelisib Duvelisib Duvelisib->PI3K_gamma Duvelisib->PI3K_delta Idelalisib Idelalisib Idelalisib->PI3K_delta

Caption: Simplified PI3K signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_cells Isolate Immune Cells (e.g., Naïve CD4+ T cells, Monocytes) culture Culture with polarizing cytokines (e.g., TGFβ for Tregs, IL-4 for M2) start_cells->culture treatment Treat with PI3K Inhibitor (this compound vs. Isoform-selective) culture->treatment analysis Analyze Phenotype & Function treatment->analysis flow Flow Cytometry (FOXP3, CD25, CD86, CD206) analysis->flow elisa ELISA / qPCR (Cytokine secretion, Gene expression) analysis->elisa start_model Syngeneic Mouse Tumor Model treatment_vivo Administer PI3K Inhibitor start_model->treatment_vivo monitoring Monitor Tumor Growth treatment_vivo->monitoring analysis_vivo Analyze Tumor Microenvironment (Immune Cell Infiltration) monitoring->analysis_vivo ihc Immunohistochemistry (IHC) or Flow Cytometry of TME analysis_vivo->ihc

Caption: General workflow for assessing immunomodulatory effects.

Logical_Comparison cluster_selective Isoform-Selective Inhibitors cluster_outcomes Key Immunomodulatory Outcomes This compound This compound (Pan-PI3K: α/δ) Idelalisib Idelalisib (δ) This compound->Idelalisib Duvelisib Duvelisib (δ/γ) This compound->Duvelisib Umbralisib Umbralisib (δ/CK1ε) This compound->Umbralisib Treg_Suppression Strong Treg Suppression This compound->Treg_Suppression M2_to_M1_Shift M2 -> M1 Macrophage Shift This compound->M2_to_M1_Shift Immune_Toxicity Potential for Immune-Mediated Toxicity Idelalisib->Immune_Toxicity CD8_Activation Increased CD8+ Activation Duvelisib->CD8_Activation Duvelisib->Immune_Toxicity Treg_Preservation Treg Function Preservation Umbralisib->Treg_Preservation

Caption: Comparison of primary immunomodulatory outcomes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key assays cited in the literature for evaluating the immunomodulatory effects of PI3K inhibitors.

Protocol 1: In Vitro T-Cell Differentiation Assay
  • Cell Isolation: Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

  • Culture and Differentiation: Culture the isolated T-cells in complete RPMI-1640 medium. To induce Treg differentiation, stimulate the cells with anti-CD3/CD28 antibodies, recombinant human IL-2, and TGF-β.[13]

  • Inhibitor Treatment: Add this compound or isoform-selective inhibitors at various concentrations to the cultures at the time of stimulation. Include a DMSO vehicle control.

  • Analysis: After 4-5 days of culture, harvest the cells. Stain for surface markers (e.g., CD4, CD25) and intracellular FOXP3. Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry to quantify Treg differentiation.[13]

Protocol 2: In Vitro Macrophage Polarization Assay
  • Cell Source: Use human monocytic cell lines (e.g., THP-1) or primary human monocytes isolated from PBMCs.

  • Differentiation to M0 Macrophages: Differentiate monocytes into unpolarized (M0) macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Polarization and Treatment: Wash the M0 macrophages and replace the medium. To induce M2 polarization, add IL-4.[13] To induce M1 polarization (as a control), add LPS and IFN-γ. Concurrently, treat cells with the PI3K inhibitors or a DMSO vehicle control.

  • Analysis: After 24-72 hours, analyze the macrophage phenotype.

    • Flow Cytometry: Stain for M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD206, CD163).[13]

    • Gene Expression: Extract RNA and perform qPCR or RNA-seq to measure the expression of M1-associated genes (e.g., TNFα, IL-12β) and M2-associated genes (e.g., CD163, IL-10).[13]

Protocol 3: Syngeneic Mouse Tumor Model Evaluation
  • Tumor Implantation: Inject murine cancer cells (e.g., CT26 colorectal carcinoma) subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., BALB/c).

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound, and/or isoform-selective inhibitors. Administer drugs according to a predefined schedule (e.g., intermittent intravenous for this compound).[13]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Immunophenotyping of TME: At the end of the study, excise tumors and process them into single-cell suspensions. Stain the cells with a panel of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3, F4/80, CD86, CD206) and analyze by multi-color flow cytometry to determine the composition and polarization of immune infiltrates.[13][14]

Conclusion

The choice between a pan-PI3K inhibitor like this compound and an isoform-selective agent has significant implications for modulating the anti-tumor immune response.

  • This compound , with its pan-Class I inhibitory profile, offers a broad and potent method for overcoming key immunosuppressive mechanisms in the tumor microenvironment, namely the influence of Tregs and M2-polarized TAMs.[13][14] This multi-pronged approach can create a more favorable environment for an effective anti-tumor immune attack.

  • Isoform-selective inhibitors provide a more targeted approach.

    • PI3Kδ inhibitors (Idelalisib, Duvelisib, Umbralisib) primarily target lymphocyte signaling. While effective against B-cell malignancies, their impact on T-cells can be complex, ranging from impaired function and immune-related toxicity (Idelalisib) to the preservation of Treg function and a potentially better safety profile (Umbralisib).[16][18][19]

    • PI3Kδ/γ inhibition (Duvelisib) can enhance CD8+ T-cell activation but also carries a risk of pro-inflammatory toxicities.[22]

    • PI3Kα inhibition (Alpelisib) is primarily directed at tumor cells with PIK3CA mutations but may also indirectly foster a more effective anti-tumor T-cell response.[25]

Ultimately, the selection of a PI3K inhibitor for immunomodulation depends on the specific therapeutic goal. For a broad reversal of an immunosuppressive tumor microenvironment, the pan-inhibitory action of this compound presents a compelling strategy. For indications where a more targeted effect on a specific immune cell lineage is desired, or to minimize certain toxicities, an isoform-selective inhibitor may be more appropriate. The unique profile of Umbralisib, which preserves Treg function, highlights the potential for developing next-generation inhibitors with more refined immunomodulatory effects.

References

Safety Operating Guide

Copanlisib proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Copanlisib, a PI3K inhibitor used in treating follicular lymphoma, is crucial for laboratory safety, environmental protection, and regulatory compliance.[1] Adherence to established protocols prevents environmental contamination and minimizes risks associated with handling potent pharmaceutical compounds.

Disposal and Handling Summary

The following table summarizes the recommended procedures for the disposal and handling of this compound waste.

Method/AspectRecommendation/ProcedureCitations
Primary Disposal Method Dispose of contents/container at an approved waste disposal plant. Methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2][3]
Environmental Precautions Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems. Do not contaminate water, foodstuffs, feed, or seed.[2]
Spill Containment In case of a spill, prevent further leakage if safe to do so. Collect spillage and arrange for disposal in suitable, closed containers.[2][3]
Container Disposal Empty containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated.[2]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. Handle in a well-ventilated place.[2]

Experimental Protocols

Protocol 1: Disposal of this compound from a Laboratory Setting

This protocol outlines the step-by-step procedure for researchers and laboratory personnel to safely dispose of this compound and associated waste.

  • Segregation:

    • Identify all waste streams containing this compound, including unused product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

    • Because this compound is a cytotoxic/cytostatic agent, it should be classified as hazardous pharmaceutical waste.[4]

    • Segregate this waste into designated, properly labeled, leak-proof waste containers. Use a purple-lidded container for cytotoxic and cytostatic waste or a black container for hazardous pharmaceutical waste, in accordance with institutional and local regulations.[4][5][6][7]

  • Packaging and Labeling:

    • Keep the chemical waste in suitable, closed containers for disposal.[2]

    • Ensure containers are clearly labeled as "Hazardous Pharmaceutical Waste," "Cytotoxic/Cytostatic Waste," and include the chemical name "this compound."

    • Date the container when the first piece of waste is added.[7]

  • Storage:

    • Store the waste container in a secure, designated area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[8]

    • Store locked up to prevent unauthorized access.[3][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[3][8]

    • The primary recommended disposal method is controlled incineration.[2]

  • Spill Decontamination:

    • In the event of a spill, absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite).[8]

    • Decontaminate surfaces by scrubbing with alcohol.[8]

    • Collect all contaminated materials and dispose of them as hazardous waste according to the steps above.[8]

Protocol 2: Disposal of Empty this compound Containers

This protocol details the procedure for handling empty containers that previously held this compound.

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or as recommended by your EHS department).

    • Collect the rinsate and dispose of it as hazardous chemical waste, following Protocol 1.

  • Rendering Unusable:

    • After decontamination, puncture or otherwise destroy the container to prevent reuse.[2]

  • Final Disposal:

    • The cleaned and punctured container may be offered for recycling or disposed of in a sanitary landfill, depending on local regulations.[2] Consult your EHS department for guidance.

Disposal Workflow Diagram

CopanlisibDisposalWorkflow start This compound Waste Generated decision_lab In Laboratory / Institutional Setting? start->decision_lab proc_consult_ehs Consult Institutional EHS & Local Regulations decision_lab->proc_consult_ehs  Yes decision_takeback Drug Take-Back Program Available? decision_lab->decision_takeback  No (Home Setting) proc_segregate Segregate as Hazardous Waste (e.g., Purple or Black Container) proc_consult_ehs->proc_segregate proc_licensed_disposal Arrange for Licensed Disposal (Controlled Incineration) proc_segregate->proc_licensed_disposal proc_decontaminate_container Decontaminate & Puncture Empty Containers Before Disposal proc_licensed_disposal->proc_decontaminate_container proc_use_takeback Use DEA-Authorized Collection Site decision_takeback->proc_use_takeback  Yes proc_home_disposal Follow FDA At-Home Disposal Guidance decision_takeback->proc_home_disposal  No proc_mix Mix with Undesirable Substance (Dirt, Cat Litter, Coffee Grounds) proc_home_disposal->proc_mix proc_seal Place Mixture in a Sealed Container (e.g., Plastic Bag) proc_mix->proc_seal proc_trash Dispose of in Household Trash proc_seal->proc_trash

Caption: Decision workflow for the proper disposal of this compound waste.

References

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